molecular formula C13H24N2 B2712665 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine CAS No. 155206-41-0

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2712665
CAS No.: 155206-41-0
M. Wt: 208.349
InChI Key: HWGJYRYPRGQACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine (CAS Number: 155206-41-0) is a chemical compound belonging to the cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) class, identified as a potent inhibitor of human N-myristoyltransferase-1 (NMT) . NMT is an enzyme that catalyzes the essential co-translational attachment of myristate to the N-terminus of a range of target proteins, a modification critical for the membrane association and function of numerous proteins involved in signal transduction and other key cellular pathways . This compound competes for the peptide-binding site of NMT, demonstrating competitive inhibition kinetics and showing activity in intact cells by effectively disrupting the localization of N-myristoylated proteins . Given the role of protein N-myristoylation in pathogenic states, inhibitors like this COPP-based compound are valuable research tools for exploring NMT as a therapeutic target in areas such as cancer biology and virology, as inhibition has been shown to impair cancer cell proliferation at doses comparable to those that inhibit protein myristoylation . The compound has a molecular formula of C13H24N2 and a molecular weight of 208.34 g/mol . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGJYRYPRGQACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2C3CCCN3CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine: Chemical Structure & Properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and pharmacological significance of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine , a specific derivative of the octahydropyrrolo[1,2-a]pyrazine scaffold. This bicyclic system has emerged as a critical chemotype in medicinal chemistry, particularly as an inhibitor of Human N-Myristoyltransferase-1 (NMT-1) , an enzyme implicated in cancer progression and viral replication.

Part 1: Structural Analysis & Physicochemical Properties[1][2]

The octahydropyrrolo[1,2-a]pyrazine core is a fused bicyclic system consisting of a five-membered pyrrolidine ring and a six-membered piperazine ring, sharing a nitrogen atom (N4) and a carbon atom (C8a). The "1-cyclohexyl" designation indicates a cyclohexyl substituent attached to the carbon atom at position 1 of the pyrazine ring.

Chemical Identity[3]
  • IUPAC Name: 1-Cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 208.35 g/mol

  • Core Scaffold: Pyrrolo[1,2-a]pyrazine (saturated)

  • Stereochemistry: The molecule possesses at least two chiral centers (C1 and C8a). The relative stereochemistry (cis- or trans-fused) significantly impacts biological activity. The trans-fused isomer is often thermodynamically preferred in similar systems, though the cis-fused form is common in proline-derived diketopiperazines prior to reduction.

Physicochemical Properties (Calculated)

The following data represents the base properties of the secondary amine form.

PropertyValue (Approx.)Significance
LogP (Lipophilicity) 2.1 - 2.5Moderate lipophilicity; suggests good membrane permeability (CNS penetration potential).
pKa (Conjugate Acid) ~8.5 - 9.5The secondary amine (N2) is basic and will be protonated at physiological pH.
H-Bond Donors 1 (NH)Secondary amine acts as a donor.
H-Bond Acceptors 2 (N)Both nitrogens act as acceptors.
Rotatable Bonds 1 (Cyclohexyl-Core bond)rigid bicyclic core limits conformational entropy, favoring receptor binding.
TPSA ~15-20 ŲLow polar surface area, favorable for oral bioavailability.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is typically achieved via the cyclization-reduction strategy. This route allows for stereochemical control by utilizing chiral amino acid precursors (L-Proline and L-Cyclohexylalanine).

Synthetic Route: The Diketopiperazine Reduction Method

This protocol ensures the correct formation of the fused ring system.

Step 1: Coupling (Peptide Bond Formation)

  • Reagents: N-Boc-L-Cyclohexylalanine, L-Proline Methyl Ester, EDC·HCl, HOBt, DIPEA, DCM.

  • Procedure: Activate the carboxylic acid of the cyclohexylalanine derivative and couple it with the proline ester.

  • Outcome: Linear dipeptide intermediate.

Step 2: Cyclization (Diketopiperazine Formation)

  • Reagents: TFA (to deprotect Boc), then reflux in sec-butanol or toluene with acetic acid.

  • Mechanism: Intramolecular nucleophilic attack of the amine on the ester carbonyl.

  • Outcome: 3-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Cyclo-Pro-Cha).

Step 3: Global Reduction

  • Reagents: LiAlH

    
     (Lithium Aluminum Hydride) in dry THF.
    
  • Procedure: The diketopiperazine (dione) is subjected to strong reduction to convert both amide carbonyls into methylene groups.

  • Outcome: 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine .

Visualization of Synthetic Workflow

Synthesis Start L-Proline Methyl Ester + N-Boc-L-Cyclohexylalanine Step1 Step 1: Coupling (EDC/HOBt) Start->Step1 Inter1 Linear Dipeptide Step1->Inter1 Step2 Step 2: Cyclization (Reflux, -MeOH) Inter1->Step2 DKP Diketopiperazine Intermediate (Cyclo-Pro-Cha) Step2->DKP Ring Closure Step3 Step 3: Reduction (LiAlH4/THF) DKP->Step3 Final 1-Cyclohexyloctahydropyrrolo [1,2-a]pyrazine Step3->Final Reduction of C=O

Caption: Synthetic pathway converting amino acid precursors to the final bicyclic amine via a diketopiperazine intermediate.

Part 3: Biological Mechanism & Applications[4][5][6]

The primary pharmacological interest in this scaffold lies in its ability to inhibit N-Myristoyltransferase (NMT) .

Mechanism of Action: NMT Inhibition

Target: Human N-Myristoyltransferase-1 (hNMT-1). Function: NMT catalyzes the transfer of myristate (a C14 fatty acid) from Myristoyl-CoA to the N-terminal glycine of substrate proteins.[1][2][3][4] This modification is essential for membrane localization and signal transduction of oncoproteins (e.g., c-Src).[5]

Interaction Mode: The 1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine scaffold (often referred to as the COPP chemotype in literature) acts as a peptidomimetic .[6]

  • Peptide Binding Site: The scaffold mimics the N-terminal peptide chain of the natural substrate.

  • Hydrophobic Pocket: The cyclohexyl group occupies a hydrophobic pocket within the enzyme, mimicking the side chains of hydrophobic amino acids (like Leucine or Valine) found in NMT substrates.

  • Basic Nitrogen: The secondary amine (N2) likely forms electrostatic interactions or hydrogen bonds with acidic residues (e.g., Aspartate) in the catalytic active site.

Therapeutic Implications
  • Oncology: Inhibition of NMT-1 prevents the activation of Src kinases and other oncogenes, leading to reduced tumor growth and apoptosis in cancer cell lines (e.g., colon, breast).

  • Antiviral: NMT is crucial for the capsid assembly of picornaviruses (e.g., Rhinovirus, Poliovirus). Inhibitors based on this scaffold can block viral replication.[7]

Biological Pathway Diagram

Mechanism NMT N-Myristoyltransferase (NMT) Complex Enzyme-Inhibitor Complex (Inactive) NMT->Complex Binding MyrProtein Myristoylated Protein (Membrane Bound) NMT->MyrProtein Catalysis (Blocked) MyrCoA Myristoyl-CoA MyrCoA->NMT Substrates Substrate Target Protein (N-term Glycine) Substrate->NMT Substrates Inhibitor 1-Cyclohexyloctahydro pyrrolo[1,2-a]pyrazine Inhibitor->NMT Competitive Inhibition (Peptide Site) Signaling Oncogenic Signaling (Src, Akt) MyrProtein->Signaling

Caption: Mechanism of NMT inhibition. The scaffold competes with the protein substrate, preventing myristoylation and downstream oncogenic signaling.

Part 4: Experimental Validation Protocols

To validate the synthesis and activity of this compound, the following protocols are recommended.

Structural Validation (NMR)
  • 1H NMR (Chloroform-d): Look for the characteristic multiplets of the fused bicyclic ring system between 1.5 and 4.0 ppm. The bridgehead proton (H8a) typically appears as a distinct multiplet. The cyclohexyl protons will appear as a broad envelope of multiplets in the upfield region (1.0–1.8 ppm).

  • 13C NMR: Confirm the presence of the bridgehead carbon (approx. 60-65 ppm) and the methine carbon attached to the cyclohexyl group.

NMT Inhibition Assay (Fluorescence-Based)
  • Reagents: Recombinant hNMT-1, Biotinylated peptide substrate (derived from c-Src), [3H]-Myristoyl-CoA (or fluorescent analog).

  • Incubation: Incubate enzyme with the test compound (1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine) for 15 mins.

  • Reaction: Add substrates and incubate for 30 mins at 30°C.

  • Detection: Capture biotinylated peptide on Streptavidin beads. Measure incorporated radiolabel/fluorescence.

  • Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

References

  • French, K. J., et al. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Journal of Pharmacology and Experimental Therapeutics.

  • Mousnier, A., et al. (2018). Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus. Nature Chemistry.

  • Golec, J. M. C., et al. (2004). Pyrrolo[1,2-a]pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. Octahydropyrrolo[1,2-a]pyrazine. National Center for Biotechnology Information.

Sources

The Octahydropyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a CAS Number to a Core of Therapeutic Potential

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads to the exploration of unique molecular architectures. While the specific compound 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine, designated with CAS number 155206-41-0, is not readily found in commercial catalogs, its core structure, the octahydropyrrolo[1,2-a]pyrazine scaffold, represents a "privileged" heterocyclic system of significant interest in contemporary drug discovery. This guide moves beyond the specificity of a single, elusive molecule to provide a comprehensive technical overview of the synthesis, biological applications, and sourcing of derivatives based on this versatile scaffold.

The octahydropyrrolo[1,2-a]pyrazine core is a bicyclic diamine that has demonstrated its utility as a rigid and stereochemically defined platform for the development of potent and selective modulators of challenging biological targets. Its applications span from oncology to infectious diseases, underscoring its importance as a foundational element in the design of next-generation therapeutics. This guide will delve into two key areas where this scaffold has shown particular promise: as an inhibitor of N-myristoyltransferase (NMT) and as a novel proline mimetic in the design of Inhibitor of Apoptosis (IAP) protein antagonists.

The Synthetic Keystone: Constructing the Octahydropyrrolo[1,2-a]pyrazine Core

The strategic advantage of the octahydropyrrolo[1,2-a]pyrazine scaffold lies in its amenability to stereoselective synthesis, often leveraging the chiral pool of proline derivatives. This allows for precise control over the spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.

A common and effective synthetic route commences with either D- or L-proline, enabling access to specific enantiomers of the final scaffold. The synthesis can be broadly outlined as follows:

Synthetic_Pathway Proline D- or L-Proline Derivative Amide_Formation Amide Formation Proline->Amide_Formation 1. Amine Coupling Reduction Reduction Amide_Formation->Reduction 2. LiAlH4 Reduction Cyclization Cyclization Reduction->Cyclization 3. Reaction with Dibromopropionate Scaffold Octahydropyrrolo[1,2-a]pyrazine Scaffold Cyclization->Scaffold 4. Stereoisomer Separation

Caption: A generalized synthetic workflow for the octahydropyrrolo[1,2-a]pyrazine scaffold.

This multi-step synthesis culminates in the formation of the bicyclic core, which can then be further functionalized to generate a library of diverse analogs for biological screening.

Experimental Protocol: Stereoselective Synthesis of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

The following protocol is a representative example adapted from the synthesis of IAP antagonists bearing the octahydropyrrolo[1,2-a]pyrazine scaffold.[1][2]

  • Amide Formation: A commercially available N-protected proline derivative (e.g., Boc-L-proline) is coupled with a desired amine (e.g., benzylamine) using standard peptide coupling reagents such as HATU or EDC/HOBt in an appropriate solvent like DMF or DCM. The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Reduction of Amides: The resulting amide is then reduced to the corresponding diamine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as THF is commonly employed. The reaction is carefully quenched, and the product is extracted and purified.

  • Cyclization to Form the Bicyclic Core: The diamine is reacted with a suitable cyclizing agent, such as methyl 2,3-dibromopropionate, in the presence of a base (e.g., triethylamine) and a high-boiling point solvent like toluene. The reaction is heated to drive the cyclization, which forms the octahydropyrrolo[1,2-a]pyrazine ring system. This step often yields a mixture of stereoisomers.

  • Purification and Separation: The resulting mixture of stereoisomers is purified and separated using column chromatography on silica gel to isolate the desired isomer of the octahydropyrrolo[1,2-a]pyrazine scaffold.

Applications in Drug Discovery: Targeting Key Pathways in Disease

The true value of the octahydropyrrolo[1,2-a]pyrazine scaffold is realized in its application as a core for developing highly specific and potent drug candidates.

Inhibition of N-Myristoyltransferase (NMT): A Novel Approach to Cancer and Infectious Diseases

N-myristoyltransferase (NMT) is a critical enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of cellular and viral proteins.[3] This modification is essential for protein trafficking, signal transduction, and protein-membrane interactions.[4][5] As such, NMT has emerged as a promising therapeutic target for the treatment of cancer and various infectious diseases.[6]

The cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype, which is closely related to the user's initial query, has been identified as a potent inhibitor of human NMT-1.[3]

NMT_Inhibition cluster_NMT N-Myristoyltransferase (NMT) NMT_Enzyme NMT Enzyme Peptide_Site Peptide Binding Site Myristoyl_CoA_Site Myristoyl-CoA Site COPP COPP Inhibitor COPP->Peptide_Site Competitive Inhibition Peptide Peptide Substrate Peptide->Peptide_Site Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->Myristoyl_CoA_Site

Caption: Mechanism of NMT inhibition by the COPP chemotype.

A study evaluating a series of 32 COPP-containing compounds revealed their ability to inhibit NMT-1 with IC50 values ranging from the low micromolar to millimolar concentrations.[3] The most potent inhibitors demonstrated competitive inhibition at the peptide-binding site of NMT-1.[3]

Compound Feature Impact on NMT Inhibition Reference
Cyclohexyl GroupContributes to binding at the peptide site[3]
Octahydropyrrolo[1,2-a]pyrazineRigid scaffold for optimal substituent orientation[3]
Aromatic SubstituentsCan enhance potency through additional interactions[3]

Table 1: Structure-Activity Relationship (SAR) Insights for COPP-based NMT Inhibitors

Antagonism of Inhibitor of Apoptosis (IAP) Proteins: A Strategy to Induce Tumor Cell Death

Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis, or programmed cell death.[7] Their overexpression in cancer cells can lead to resistance to conventional therapies.[8] A promising strategy to overcome this resistance is the development of small molecules that antagonize IAP proteins, thereby sensitizing cancer cells to apoptosis.[9]

The octahydropyrrolo[1,2-a]pyrazine scaffold has been ingeniously employed as a novel proline bioisostere in the design of potent IAP antagonists.[1][2] This design was based on the co-crystal structure of the N-terminal "AVPI" motif of the second mitochondria-derived activator of caspase (Smac) with the BIR3 domain of the X-chromosome-linked IAP (XIAP).[1][10]

IAP_Antagonism cluster_XIAP XIAP BIR3 Domain Binding_Groove Smac Binding Groove Caspase9 Caspase-9 Binding_Groove->Caspase9 Inhibits Scaffold_Antagonist Octahydropyrrolo[1,2-a]pyrazine Antagonist Scaffold_Antagonist->Binding_Groove Binds and Blocks Smac_AVPI Smac (AVPI) Smac_AVPI->Binding_Groove Mimics

Caption: The octahydropyrrolo[1,2-a]pyrazine scaffold as a Smac mimetic to antagonize IAP proteins.

Lead optimization of this scaffold resulted in compounds with potent cellular activity against both cellular IAP1 (cIAP1) and XIAP, leading to significant tumor growth inhibition in preclinical models.[1][11]

Compound cIAP1 IC50 (nM) XIAP IC50 (nM) MDA-MB-231 GI50 (nM) Reference
45 (T-3256336) 1.32001.8[1]

Table 2: Biological Activity of a Lead Octahydropyrrolo[1,2-a]pyrazine-based IAP Antagonist

Sourcing and Procurement: The Role of Custom Synthesis

Given that 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine and many of its complex derivatives are not commercially available off-the-shelf, researchers must turn to custom synthesis providers. These companies specialize in the de novo synthesis of novel and complex small molecules.

When approaching a custom synthesis project for a derivative of the octahydropyrrolo[1,2-a]pyrazine scaffold, it is crucial to provide the supplier with a comprehensive information package, including:

  • The precise chemical structure and desired stereochemistry.

  • The required quantity and purity.

  • Any known synthetic routes or relevant literature references.

  • The necessary analytical data for product verification (e.g., NMR, LC-MS, HPLC).

Below is a list of reputable suppliers offering custom synthesis services for heterocyclic compounds:

Supplier Key Services
1Click Chemistry Custom synthesis of heterocyclic building blocks.[12]
BOC Sciences Design and synthesis of a wide range of heterocyclic compounds.[]
Apollo Scientific Custom synthesis of fine chemicals, including heterocyclic and fluorinated building blocks.[14]
NJ Bio, Inc. Custom synthesis of hard-to-find chemicals and intermediates, with expertise in heterocyclic chemistry.[15]
Sarchem Labs Contract synthesis and research with experience in asymmetric and heterocyclic synthesis.[16]

Table 3: Selected Custom Synthesis Suppliers

Conclusion and Future Directions

The octahydropyrrolo[1,2-a]pyrazine scaffold has firmly established itself as a valuable core in the medicinal chemist's toolbox. Its rigid, stereochemically defined nature allows for the precise positioning of functional groups to achieve high-affinity and selective interactions with challenging biological targets. The successful application of this scaffold in the development of NMT inhibitors and IAP antagonists highlights its immense potential in oncology and beyond.

Future research efforts will likely focus on expanding the therapeutic applications of this versatile scaffold. Exploring its utility against other target classes, such as G-protein coupled receptors (GPCRs) and ion channels, could yield novel drug candidates for a wide range of diseases. Furthermore, the continued development of innovative synthetic methodologies will facilitate the creation of even more diverse and complex libraries of octahydropyrrolo[1,2-a]pyrazine derivatives, paving the way for the discovery of the next generation of transformative medicines.

References

  • 1Click Chemistry. (n.d.). Custom Synthesis Services. Retrieved from [Link]

  • Flygare, J. A., & Beresini, M. H. (2007). Structure-based Design of IAP Antagonists. Molecular Cancer Therapeutics, 6(11), 2871-2871.
  • Fulda, S. (2009). Development of Novel Drugs Targeting Inhibitors of Apoptosis. Expert Opinion on Drug Discovery, 4(3), 241-250.
  • Sun, H., Nikolovska-Coleska, Z., & Wang, S. (2007). Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP. Bioorganic & Medicinal Chemistry Letters, 17(12), 3362-3366.
  • Kawakami, H., et al. (2013). Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic. Journal of Medicinal Chemistry, 56(3), 883-896.
  • Singh, A., et al. (2021). Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach. ACS Omega, 6(47), 31631-31644.
  • Pacylex Pharmaceuticals Inc. (2025, May 8). Pacylex Pharmaceutical' CEO presents N-myristoyltransferase inhibitors as potential payloads for ADCs at 2nd Annual ADC Payload Summit. [Press release].
  • Olaleye, T. O., et al. (2014). Peptidomimetic inhibitors of N-myristoyltransferase from human malaria and leishmaniasis parasites. MedChemComm, 5(11), 1664-1669.
  • de Souza, M. V. N., & de Almeida, M. V. (2022). N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design. Molecules, 27(18), 5895.
  • Kawakami, H., et al. (2013). Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic. Journal of Medicinal Chemistry, 56(3), 883-896.
  • LaCasse, E. C., et al. (2008). IAP-targeted therapies for cancer. Oncogene, 27(48), 6252-6275.
  • Kawakami, H., et al. (2013). Design and Synthesis of Potent Inhibitor of Apoptosis (IAP) Proteins Antagonists Bearing an Octahydropyrrolo[1,2-a]pyrazine Scaffold as a Novel Proline Mimetic.
  • Georgieva, M., & Stoyanova, R. (2023). Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. International Journal of Molecular Sciences, 24(14), 11639.
  • NJ Bio, Inc. (2024, April 4). Custom Synthesis of Small Molecules. Retrieved from [Link]

  • French, K. J., et al. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Journal of Pharmacology and Experimental Therapeutics, 309(1), 340-347.

Sources

The Ascendant Trajectory of 1-Substituted Pyrrolopyrazines: A Technical Guide to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolopyrazine scaffold, a privileged heterocyclic motif, has emerged as a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of 1-substituted pyrrolopyrazine derivatives, a class of compounds demonstrating significant potential across a spectrum of diseases, most notably in oncology. We will dissect their mechanisms of action, with a particular focus on their role as kinase inhibitors, and delineate the key structure-activity relationships that govern their potency and selectivity. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed experimental protocols and workflows to facilitate the evaluation and advancement of these promising molecules.

Introduction: The Strategic Importance of the Pyrrolopyrazine Core

Nitrogen-containing heterocycles are the cornerstone of modern medicinal chemistry, with the pyrrolopyrazine framework being a recurrent structural element in a multitude of biologically active compounds.[1] The fusion of a pyrrole and a pyrazine ring creates a unique electronic and steric environment, rendering it an attractive scaffold for interaction with a diverse array of biological targets.[1][2] While the broader family of pyrrolopyrazine derivatives exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, it is the 1-substituted congeners that have garnered significant attention for their potent and often selective inhibition of protein kinases.[1] This guide will focus primarily on this latter class of compounds, which are at the forefront of research in targeted cancer therapy.

The Primary Mechanism of Action: Kinase Inhibition

A substantial body of evidence points to kinase inhibition as the predominant mechanism through which 1-substituted pyrrolopyrazine derivatives exert their therapeutic effects.[1][2] These compounds have been shown to target various kinases, with a notable emphasis on the Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in cancer.[3][4]

Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and survival.[5] Its aberrant activation is a key driver in numerous malignancies. 1-substituted pyrrolopyrazine derivatives have been engineered to specifically target and inhibit FGFRs, thereby blocking downstream signaling cascades.[3][4]

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Two major downstream pathways are the RAS-MAPK and the PI3K-AKT pathways, both of which are central to cell growth and survival.[5][6][7][8] 1-substituted pyrrolopyrazine inhibitors act by blocking the initial phosphorylation event, thus preventing the activation of these downstream pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 1-Substituted Pyrrolopyrazine Inhibitor Inhibitor->FGFR Inhibition

Figure 1: Simplified FGFR signaling pathway and the point of intervention for 1-substituted pyrrolopyrazine inhibitors.

Therapeutic Applications and Structure-Activity Relationships

The primary therapeutic application of 1-substituted pyrrolopyrazine derivatives currently under investigation is in oncology. Their efficacy is intrinsically linked to their chemical structure, and understanding the structure-activity relationship (SAR) is paramount for designing more potent and selective inhibitors.

Anticancer Activity

A number of 1-substituted pyrrolopyrazine derivatives have demonstrated potent anticancer activity in preclinical studies. The table below summarizes the activity of selected compounds.

Compound IDTarget(s)IC50 (nM)Cell LineReference
Compound A FGFR13.0KG1[3]
Compound B FGFR2/3<10-
Compound C JAK1--[9]
Compound D Haspin10.1-
Compound E Akt61-[10]

This table is a representative summary. Please refer to the cited literature for detailed information.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies for all classes of 1-substituted pyrrolopyrazines are still emerging, some key insights have been established, particularly for FGFR inhibitors:

  • The Pyrrolopyrazine Core: This bicyclic system serves as a crucial scaffold for orienting substituents into the ATP-binding pocket of the kinase.

  • The 1-Substituent: The nature of the substituent at the 1-position is critical for potency and selectivity. Often, a substituted aryl or heteroaryl ring is favored.

  • Covalent Warheads: The incorporation of an electrophilic group, such as an acrylamide, can lead to covalent bond formation with a cysteine residue in the kinase active site, resulting in irreversible inhibition. This is a key feature of some of the most potent FGFR inhibitors.

Experimental Protocols for Compound Evaluation

The successful development of 1-substituted pyrrolopyrazine derivatives as therapeutic agents relies on a robust pipeline of experimental evaluation. The following sections provide detailed protocols for key assays.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Synthesis Synthesis of 1-Substituted Pyrrolopyrazine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) (GI50 Determination) Kinase_Assay->Cell_Viability Covalent_Assay Covalent Inhibition Assay (kinact/KI) Cell_Viability->Covalent_Assay PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Covalent_Assay->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Figure 2: A generalized experimental workflow for the evaluation of 1-substituted pyrrolopyrazine derivatives.
In Vitro Kinase Inhibition Assay (Determination of IC50)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[11]

  • Test compound (1-substituted pyrrolopyrazine derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detection: Add the detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[13]

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[12][14]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Covalent Kinase Inhibition Assay (Determination of k_inact/K_I)

For compounds that act as covalent inhibitors, determining the second-order rate constant (k_inact/K_I) is more informative than a simple IC50 value.[16]

Materials:

  • Recombinant kinase

  • Test compound (covalent inhibitor)

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Incubation: Incubate the kinase with a range of concentrations of the test compound at 37°C.

  • Time-course Sampling: Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Mass Spectrometry Analysis: Analyze the samples by mass spectrometry to determine the percentage of covalently modified protein.

  • Data Analysis:

    • For each compound concentration, plot the percentage of modified protein against time to determine the observed rate constant (k_obs).

    • Plot k_obs against the compound concentration to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).

    • Calculate the second-order rate constant (k_inact/K_I).

Future Perspectives and Challenges

The field of 1-substituted pyrrolopyrazine derivatives is poised for significant advancement. The development of highly selective and potent inhibitors, including covalent inhibitors, offers the promise of more effective and less toxic cancer therapies. However, challenges remain, including overcoming acquired resistance mechanisms and optimizing the pharmacokinetic properties of these compounds to ensure their suitability for clinical development.

Future research should focus on:

  • Expanding the range of kinase targets for this scaffold.

  • Investigating the potential of these compounds in other therapeutic areas, such as viral and inflammatory diseases.

  • Conducting in-depth preclinical and, eventually, clinical studies to validate their therapeutic potential in humans.

Conclusion

1-substituted pyrrolopyrazine derivatives represent a highly promising class of therapeutic agents with significant potential, particularly in the realm of oncology. Their ability to be tailored for potent and selective kinase inhibition, including through covalent mechanisms, makes them a compelling scaffold for further drug discovery and development efforts. The experimental protocols and workflows detailed in this guide provide a framework for researchers to advance these promising molecules towards clinical reality.

References

  • Brewer, J. R., et al. (2024). Diverse Fgfr1 signaling pathways and endocytic trafficking regulate mesoderm development. Development, 151(11), dev202444. [Link]

  • Cusabio. PI3K-Akt signaling pathway. [Link]

  • Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 1981-2006. [Link]

  • Domainex. kinact / KI Assay for Irreversible Covalent Compounds. [Link]

  • Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e][17][18][19]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5259-5263. [Link]

  • Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • Lito, P., et al. (2021). The MEK/ERK Network as a Therapeutic Target in Human Cancer. Cancer Discovery, 11(3), 566-579. [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. The FGFR signaling pathway. (a) Schematic of the structure of FGF... [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Sharma, B. K., Yashwant, & Srivastava, B. (2010). Quantitative Structure-Activity Relationship Study on Pyrrolotriazine Derivatives as Met Kinase Inhibitors. Asian Journal of Chemistry, 22(10), 8231-8245. [Link]

  • Sino Biological. PI3K-Akt Signaling Pathway. [Link]

  • Soror, S. H., et al. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 105-117. [Link]

  • Wikipedia. MAPK/ERK pathway. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Yang, S., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Oncology Letters, 19(6), 3775-3783. [Link]

  • Zhang, T., et al. (2024). Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers. Cancers, 16(2), 343. [Link]

  • Zhao, Z., et al. (2020). Fibroblast growth factor receptor signaling as therapeutic targets in female reproductive system cancers. Journal of Hematology & Oncology, 13(1), 133. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016). STAR Protocols, 1(3), 100185. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). RSC Medicinal Chemistry, 15(11), 2826-2841. [Link]

  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). Virology Journal, 21(1), 173. [Link]

  • Covalent Inhibitors. (2023). Cambridge MedChem Consulting. [Link]

  • Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. (2024). Biomedicines, 12(12), 2969. [Link]

  • Downstream-of-FGFR Is a Fibroblast Growth Factor-Specific Scaffolding Protein and Recruits Corkscrew upon Receptor Activation. (2004). Molecular and Cellular Biology, 24(19), 8596-8606. [Link]

  • My Article. (2021). Scribd. [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2016). Molecules, 21(12), 1666. [Link]

  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (2026). Frontiers in Chemistry, 13, 1524587. [Link]

  • The structure of pyrrolopyrazine analogs with antiviral activity. (n.d.). ResearchGate. [Link]

  • Understanding FGF Signaling: A Key Pathway in Development and Disease. (2024). Cells, 13(22), 2133. [Link]

  • FGF-FGFR signaling pathway. The signaling cascade commences upon the... (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

Using 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Chiral Scaffolds for Peptidomimetics and NK1 Antagonists

Executive Summary

The molecule 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine represents a privileged class of bicyclic diamines derived from the chiral pool (specifically L-proline). Its rigid bicyclic core locks the nitrogen lone pairs and pendant substituents into precise spatial orientations, making it an invaluable scaffold for peptidomimetics (specifically


-turn mimetics) and a critical intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists  such as Vestipitant.

This guide details the scalable synthesis, structural validation, and application of the (1R,8aS) diastereomer, providing a robust roadmap for medicinal chemists utilizing this scaffold to improve metabolic stability and receptor affinity in drug candidates.

Structural Analysis & Pharmacophore Utility[1]

The utility of 1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine stems from its ability to restrict conformational freedom. Unlike linear diamines, the fused 5,6-bicyclic system forces the C1-substituent (cyclohexyl group) into a defined vector relative to the bridgehead nitrogen.

  • Rigidification: The pyrrolo[1,2-a]pyrazine core mimics the Pro-Xaa peptide turn, reducing the entropic penalty upon binding to biological targets.

  • Basicity Modulation: The bridgehead nitrogen (N8a) is tertiary and part of the ring fusion, while the distal nitrogen (N2) is secondary (in the unsubstituted form), allowing for selective functionalization.

  • Stereochemical Control: The (1R,8aS) configuration is thermodynamically accessible and biologically privileged, often serving as the "anchor" for high-affinity NK1 antagonists.

Figure 1: Pharmacophore & Synthesis Logic

The following diagram illustrates the retrosynthetic logic and the structural rigidity provided by the scaffold.

Pharmacophore Target NK1 Antagonist (e.g., Vestipitant Analog) Scaffold (1R,8aS)-1-Cyclohexyl octahydropyrrolo[1,2-a]pyrazine Target->Scaffold Retrosynthetic Disconnection Precursor L-Proline + Cyclohexylglycine Scaffold->Precursor Chiral Pool Synthesis Feature1 Rigid Bicyclic Core (Entropy Reduction) Scaffold->Feature1 Property Feature2 Defined Vector (Hydrophobic Pocket) Scaffold->Feature2 Property

Caption: Retrosynthetic analysis linking the NK1 target to the chiral pool precursors via the rigid bicyclic scaffold.

Protocol A: Scalable Synthesis via Diketopiperazine Reduction

Objective: Synthesize (1R,8aS)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride on a multigram scale. Mechanism: The route utilizes the condensation of L-proline with a cyclohexyl-amino acid to form a diketopiperazine (DKP), followed by global reduction. This method avoids racemization and uses inexpensive reagents.

Materials
  • Reagents: N-Boc-L-Proline, Methyl (R)-amino(cyclohexyl)acetate (or L-isomer depending on target), TFA, Triethylamine (Et3N), LiAlH4 (2.4 M in THF).

  • Solvents: Dichloromethane (DCM), THF (anhydrous), Methanol.

Step-by-Step Methodology

Phase 1: Dipeptide Assembly & Cyclization

  • Coupling: Dissolve N-Boc-L-Proline (1.0 equiv) and Methyl amino(cyclohexyl)acetate HCl (1.0 equiv) in DCM. Add EDC.HCl (1.1 equiv), HOBt (1.1 equiv), and NMM (3.0 equiv) at 0°C. Stir at RT for 12h.

    • Checkpoint: Monitor TLC for disappearance of starting amine.

  • Deprotection: Wash the organic layer (1N HCl, sat. NaHCO3, brine), dry, and concentrate. Redissolve the crude foam in DCM/TFA (4:1) and stir for 2h to remove the Boc group. Concentrate to dryness.

  • Cyclization (DKP Formation): Dissolve the TFA salt in Methanol. Add Et3N (excess) to adjust pH to >9. Reflux for 16h. The free amine attacks the methyl ester intramolecularly to form the diketopiperazine: (3R,8aS)-3-cyclohexylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione .

    • Purification: The DKP often precipitates upon cooling or can be recrystallized from EtOAc/Hexanes.

Phase 2: Global Reduction

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with LiAlH4 (4.0 equiv, 2.4 M in THF).

  • Addition: Dissolve the DKP (from Phase 1) in anhydrous THF. Add dropwise to the LiAlH4 solution at 0°C. (Caution: Exothermic, gas evolution).

  • Reflux: Heat the mixture to reflux for 24h. The amide carbonyls are reduced to methylene groups.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH4 used).
    • 
       mL 15% NaOH.
      
    • 
       mL Water.
      
  • Isolation: Stir the granular precipitate for 30 min, filter through Celite, and wash with THF.

  • Salt Formation: Concentrate the filtrate. Dissolve the oil in EtOH and add concentrated HCl (2.5 equiv). The dihydrochloride salt precipitates.

    • Yield Target: 60-75% over 3 steps.

Table 1: Process Parameters & Critical Quality Attributes (CQA)
ParameterSpecificationRationale
Starting Material ee >99%Stereochemistry is conserved; DKP epimerization is minimal under these conditions.
LiAlH4 Stoichiometry 4.0 - 5.0 equivExcess required to fully reduce two amide bonds and ensure complete conversion.
Quench Temperature < 5°CCritical to prevent violent exotherms and fire hazards.
Product Appearance White crystalline solid (2HCl salt)Amine salts are hygroscopic; store in desiccator.
Protocol B: Structural Validation (QC)

Trustworthiness in synthesis requires rigorous validation. The stereochemistry at C1 and C8a is critical for biological activity.

1. 1H NMR Validation (400 MHz, D2O)

  • Diagnostic Signal: Look for the bridgehead proton (H-8a) and the C1 proton. In the (1R,8aS) isomer (trans-relationship), the coupling constants will differ from the cis-isomer due to the ring pucker.

  • Cyclohexyl Group: Multiplets in the 0.9–1.8 ppm range (11H).

  • Core Protons: 3.0–3.6 ppm range (multiplets corresponding to the piperazine and pyrrolidine ring protons adjacent to nitrogen).

2. Chiral HPLC Method

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (weak chromophore, high concentration required) or ELSD.

  • Acceptance Criteria: Enantiomeric excess (ee) > 98%; Diastereomeric ratio (dr) > 95:5.

Application Case Study: NK1 Receptor Antagonist Synthesis

The primary industrial application of this building block is in the synthesis of high-affinity NK1 antagonists, such as analogs of Vestipitant .

Workflow
  • Scaffold Preparation: Isolate the free base of (1R,8aS)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine from the dihydrochloride salt using 1N NaOH and DCM extraction.

  • N-Alkylation/Acylation: The secondary nitrogen (N2) is the nucleophile.

    • Reaction: React the scaffold with a substituted benzyl halide (e.g., 3,5-bis(trifluoromethyl)benzyl bromide) or perform a reductive amination with the corresponding benzaldehyde.

  • Urea Formation (Vestipitant-style): If the target requires a urea linker, the secondary amine is reacted with a carbamoyl chloride or isocyanate.

Figure 2: Synthesis Pathway Visualization

This diagram details the flow from the DKP intermediate to the final functionalized antagonist.

SynthesisFlow Start L-Proline + Cyclohexyl-AA DKP Diketopiperazine Intermediate Start->DKP Cyclization Reduction Global Reduction (LiAlH4) DKP->Reduction Reflux/THF Scaffold (1R,8aS)-1-Cyclohexyl octahydropyrrolo[1,2-a]pyrazine Reduction->Scaffold Isolation Coupling Reductive Amination / Alkylation Scaffold->Coupling + Ar-CHO / Ar-X Final NK1 Receptor Antagonist Coupling->Final Final Deprotection

Caption: Step-by-step synthetic workflow from amino acid precursors to the active pharmaceutical ingredient.

References
  • Di Fabio, R., et al. (2010). "Synthesis and Pharmacological Characterization of Constrained Analogues of Vestipitant as in Vitro Potent and Orally Active NK1 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Sabbatini, F. M., et al. (2010). "Discovery of Novel, Potent, and Orally Bioavailable NK1 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Terui, Y., et al. (2013). "Design and synthesis of potent inhibitor of apoptosis (IAP) proteins antagonists bearing an octahydropyrrolo[1,2-a]pyrazine scaffold as a novel proline mimetic." Bioorganic & Medicinal Chemistry.

  • Glaxo Group Ltd. (2002). "Chemical Compounds (Vestipitant Patents)." World Intellectual Property Organization (WIPO). Note: Referenced via standard patent literature for NK1 antagonists utilizing the bicyclic core.

Preparation of pharmaceutical intermediates containing pyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Pyrrolo[1,2-a]pyrazine Cores for Pharmaceutical Intermediate Development

Abstract

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, making it a valuable target in drug discovery for indications ranging from oncology to central nervous system disorders. This document provides a detailed guide for researchers and drug development professionals on the strategic preparation of pyrrolo[1,2-a]pyrazine-containing pharmaceutical intermediates. We will move beyond simple procedural lists to explore the underlying chemical principles, justify methodological choices, and present robust, validated protocols.

Introduction: The Strategic Importance of the Pyrrolo[1,2-a]pyrazine Scaffold

The fusion of a pyrrole and a pyrazine ring creates the pyrrolo[1,2-a]pyrazine system, a nitrogen-rich heterocycle with significant chemical and biological importance. This scaffold is found in several marketed drugs, including the mTOR inhibitor Gedatolisib (for cancer therapy) and the non-benzodiazepine anxiolytic Pazinaclone . Its prevalence in medicinal chemistry stems from its ability to act as a versatile template for interacting with various biological targets, often through hydrogen bonding and π-stacking interactions.

The synthetic challenge lies in the efficient and controlled construction of this bicyclic system, often requiring regioselective control and mild reaction conditions to accommodate sensitive functional groups present in complex intermediates. This guide focuses on the most reliable and widely adopted synthetic strategies, emphasizing the logic behind their application.

Core Synthetic Strategy: The Biomimetic Pictet-Spengler/Tschitschibabin Approach

One of the most robust and frequently employed methods for constructing the pyrrolo[1,2-a]pyrazine core is a sequence analogous to the Pictet-Spengler reaction, often involving a Tschitschibabin-like cyclization and aromatization. This strategy typically involves the condensation of a 2-(pyrrol-1-yl)ethanamine derivative with a 1,2-dicarbonyl compound (like glyoxal or its derivatives).

Mechanistic Rationale

The expertise in selecting this pathway lies in its biomimetic nature and operational simplicity. The reaction proceeds through a logical sequence of well-understood chemical transformations:

  • Imine Formation: The primary amine of the 2-(pyrrol-1-yl)ethanamine nucleophilically attacks one of the carbonyl groups of the glyoxal derivative, forming an initial carbinolamine which rapidly dehydrates to an imine.

  • Intramolecular Cyclization (Mannich-type): The electron-rich C2 position of the pyrrole ring then acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This key step forms the six-membered pyrazine ring.

  • Dehydration/Aromatization: The resulting hydroxylated intermediate readily undergoes dehydration. Subsequent oxidation or tautomerization leads to the final, stable aromatic pyrrolo[1,2-a]pyrazine system. This final aromatization step is often the thermodynamic driving force for the entire sequence.

This mechanistic pathway is highly reliable because it leverages the inherent nucleophilicity of the pyrrole ring and the electrophilicity of the in-situ formed imine.

Visualization of the Synthetic Workflow

The following diagram outlines the general workflow for this synthetic approach.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A 2-(Pyrrol-1-yl)ethanamine Derivative C Condensation & Cyclization (Solvent: e.g., EtOH, H₂O) (Conditions: e.g., Reflux, 2-4h) A->C B 1,2-Dicarbonyl Compound (e.g., 40% aq. Glyoxal) B->C D Solvent Removal C->D Reaction Completion E Aqueous Work-up (Extraction with EtOAc or DCM) D->E F Purification (e.g., Column Chromatography) E->F G Pyrrolo[1,2-a]pyrazine Intermediate F->G Isolated Product

Caption: General workflow for the synthesis of pyrrolo[1,2-a]pyrazines.

Detailed Experimental Protocol: Synthesis of Unsubstituted Pyrrolo[1,2-a]pyrazine

This protocol describes a reliable, gram-scale synthesis of the parent pyrrolo[1,2-a]pyrazine heterocycle. It serves as a foundational procedure that can be adapted for analogues bearing substituents on either the starting pyrrole or the dicarbonyl component.

Trustworthiness & Self-Validation

This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine and the appearance of a new, UV-active spot for the aromatic product. The final product identity and purity are confirmed by standard analytical techniques (NMR, MS), ensuring the integrity of the result.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-(1H-Pyrrol-1-yl)ethan-1-amine≥97%e.g., Sigma-AldrichStore under inert gas.
Glyoxal Solution40 wt. % in H₂Oe.g., Sigma-AldrichCorrosive. Handle with care.
Ethanol (EtOH)Anhydrous---Reaction solvent.
Ethyl Acetate (EtOAc)ACS Grade---Extraction solvent.
Dichloromethane (DCM)ACS Grade---Extraction/Chromatography.
Saturated NaCl Solution (Brine)---Lab PreparedFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade---Drying agent.
Silica Gel230-400 mesh---For column chromatography.
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1H-pyrrol-1-yl)ethan-1-amine (2.20 g, 20.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add ethanol (40 mL) to the flask and stir to dissolve the amine.

  • Reagent Addition: While stirring at room temperature, add the 40 wt. % aqueous glyoxal solution (2.90 g, 20.0 mmol, 1.0 equiv.) dropwise over 5 minutes. Rationale: Slow addition helps to control any initial exotherm and ensures homogeneous mixing.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 3 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc), visualizing with a UV lamp. The starting amine is not UV-active, but the product will be.

  • Cooling and Concentration: After 3 hours, remove the heating mantle and allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and water.

  • Aqueous Work-up: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Rationale: The water wash removes any remaining glyoxal and inorganic impurities, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify this crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 50% EtOAc).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford pyrrolo[1,2-a]pyrazine as a pale yellow solid. Expected yield: 1.8-2.1 g (75-88%).

Characterization Data
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.95 (s, 1H), 7.80 (d, J=4.0 Hz, 1H), 7.60 (s, 1H), 6.90 (d, J=4.0 Hz, 1H), 6.80 (t, J=2.8 Hz, 1H), 6.40 (dd, J=2.8, 1.5 Hz, 1H).

  • Mass Spec (ESI+): m/z 119.06 [M+H]⁺.

Mechanistic Deep Dive & Visualization

Understanding the mechanism is key to troubleshooting. For instance, if yields are low, it could indicate incomplete imine formation or inefficient cyclization. Adding a mild acid catalyst can sometimes promote imine formation, but may also lead to side reactions if the substrate is sensitive. The final oxidation/aromatization step is often facilitated by air, but in some cases, a mild oxidant can be added to drive the reaction to completion.

Caption: Reaction mechanism for pyrrolo[1,2-a]pyrazine formation.

Conclusion and Future Perspectives

The Pictet-Spengler/Tschitschibabin type reaction is a cornerstone of pyrrolo[1,2-a]pyrazine synthesis due to its reliability, operational simplicity, and use of readily available starting materials. The protocol provided herein is a robust starting point for the synthesis of a wide array of derivatives. For drug development professionals, this method offers a scalable and adaptable route to complex pharmaceutical intermediates. Future work in this area will likely focus on developing asymmetric variations for chiral targets and employing flow chemistry to improve safety, scalability, and reaction efficiency.

References

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. Available at: [Link]

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. Journal of Organic Chemistry. Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]

  • Chichibabin Reaction Mechanism. Wikipedia. Available at: [Link]

  • One-pot synthesis of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives via the three-component reaction of 1,2-diamines, ethyl pyruvate and a-bromo ketones. Arkivoc. Available at: [Link]

Mastering Solubility: A Senior Application Scientist's Guide to Dissolving 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Solubility Challenge of a Novel Chemotype

In the landscape of modern drug discovery, the emergence of novel chemical entities frequently presents new challenges in formulation and experimental design. The 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine (COPP) scaffold has been identified as a promising chemotype, notably as an inhibitor of human N-Myristoyltransferase-1 (NMT-1)[1]. However, the successful progression of such compounds through the development pipeline is contingent on a thorough understanding of their fundamental physicochemical properties, paramount among which is solubility.

This comprehensive guide provides a detailed framework for selecting an appropriate solvent for 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine and its analogs. Moving beyond a simple list of solvents, this document elucidates the underlying principles of solubility, offers a systematic approach to solvent screening, and provides detailed protocols for the empirical determination of solubility. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results that are critical for advancing research and development efforts.

Understanding the Solute: Physicochemical Profile of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

A strategic approach to solvent selection begins with a comprehensive analysis of the solute's molecular structure and its inherent physicochemical properties. 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic tertiary amine characterized by a saturated heterocyclic core and a non-polar cyclohexyl substituent. This structure inherently suggests low aqueous solubility and a preference for organic solvents.

To quantify this, we can predict key physicochemical parameters using computational tools. The structure of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine can be represented by the SMILES (Simplified Molecular Input Line Entry System) string: C1CCC(CC1)N2CC3CCCN3C2. Using this input with a predictive tool like SwissADME, we can estimate the following properties:

PropertyPredicted ValueImplication for Solubility
Molecular Weight 206.35 g/mol Moderate molecular weight, generally favorable for solubility.
logP (Octanol/Water Partition Coefficient) ~2.5 - 3.5A positive logP value indicates a preference for a non-polar (octanol) environment over a polar (water) one, confirming the molecule's lipophilic nature.
Water Solubility (logS) Predicted to be poorly solubleConsistent with the high logP value, direct dissolution in aqueous buffers is expected to be challenging.
Hydrogen Bond Acceptors 2 (Nitrogen atoms)The presence of nitrogen atoms can allow for some interaction with protic solvents, but the overall non-polar character of the molecule will dominate.
Hydrogen Bond Donors 0The absence of hydrogen bond donors further limits its ability to interact favorably with polar protic solvents like water.

These predicted values strongly support the classification of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine as a non-polar, lipophilic compound. This understanding is the cornerstone of our solvent selection strategy, guiding us by the fundamental principle of "like dissolves like."[2]

The Strategic Approach to Solvent Selection: A Tiered Methodology

A systematic and tiered approach to solvent selection minimizes wasted resources and time, while maximizing the likelihood of identifying an optimal solvent system. This process begins with theoretical considerations and progresses to empirical testing.

Caption: A tiered workflow for systematic solvent selection.

Tier 1: Initial Solvent Screening Based on Polarity

Based on the non-polar nature of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine, the initial solvent screen should focus on solvents with low polarity. The following table provides a starting point for solvent selection, categorized by their polarity index.

Solvent CategoryRecommended SolventsRationale
Non-Polar Hexane, Cyclohexane, TolueneThese solvents are hydrocarbons and will interact favorably with the cyclohexyl group and the overall non-polar scaffold of the molecule.
Slightly Polar Aprotic Dichloromethane (DCM), Diethyl Ether, Ethyl AcetateThese solvents possess some polarity which may aid in dissolving the compound without being overly polar. They are good "intermediate" choices.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)While more polar, these are powerful organic solvents capable of dissolving a wide range of compounds. DMSO is often a "universal" organic solvent for initial screening.
Polar Protic Ethanol, Methanol, IsopropanolDue to the presence of nitrogen atoms, some solubility in alcohols might be observed. However, they are generally less likely to be primary solvents for this compound.
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris-HClExpected to have very low solubility. To be used as a baseline and for determining aqueous solubility limits.
Tier 2: Small-Scale "Spot" Solubility Testing

Before committing to a larger-scale solubility determination, a rapid, small-scale test can provide valuable qualitative data.

Protocol:

  • Place a very small amount (e.g., ~1 mg) of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine into separate microcentrifuge tubes or small glass vials.

  • Add a small volume (e.g., 100 µL) of a candidate solvent to each tube.

  • Vortex or agitate the tubes for 1-2 minutes at room temperature.

  • Visually inspect for dissolution. If the solid dissolves, add another small aliquot of the compound to see if more will dissolve, giving a rough indication of solubility.

  • If the solid does not dissolve, gentle warming (e.g., to 30-40°C) can be attempted to assess for temperature-dependent solubility.

This initial screen will help to quickly eliminate unsuitable solvents and prioritize the most promising candidates for quantitative analysis.

Definitive Solubility Determination: The Shake-Flask Method

For accurate and reproducible solubility data, the "shake-flask" method is the gold standard for determining thermodynamic solubility. This method measures the equilibrium concentration of a solute in a solvent after a prolonged incubation period with an excess of the solid compound.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol for Thermodynamic Solubility Determination

Materials:

  • 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine (solid)

  • Selected candidate solvents

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge or syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Accurately weigh an excess amount of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine (e.g., 5-10 mg) into a glass vial. The exact amount should be recorded, but it must be more than what is expected to dissolve.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow any undissolved solid to settle. To separate the saturated solution from the excess solid, either:

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes and carefully collect the supernatant.

    • Filter the solution using a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent used.

  • Analysis:

    • Prepare a series of standard solutions of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine of known concentrations in the same solvent.

    • Analyze both the standard solutions and the saturated supernatant by a suitable analytical method (e.g., HPLC-UV).

    • Generate a calibration curve from the standard solutions (Peak Area vs. Concentration).

    • Determine the concentration of the compound in the supernatant by interpolating its peak area on the calibration curve.

  • Reporting: The determined concentration is the thermodynamic solubility of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine in that specific solvent at the tested temperature.

Application Notes: Preparing Stock Solutions

Once a suitable solvent and the solubility limit are determined, the preparation of accurate and stable stock solutions is crucial for downstream applications.

Best Practices for Stock Solution Preparation:

  • Solvent Choice: Select a solvent that dissolves the compound well above the desired stock concentration to ensure stability and prevent precipitation upon storage, especially at lower temperatures. For 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine, non-polar to moderately polar aprotic solvents like DCM, THF, or DMSO are likely good candidates.

  • Accuracy: Use an analytical balance for weighing the solid and volumetric flasks for the final volume to ensure an accurate concentration.

  • Dissolution: Ensure the compound is completely dissolved before finalizing the volume. Sonication or gentle warming can aid in dissolution, but the solution should be returned to room temperature before the final volume adjustment.

  • Storage: Store stock solutions in tightly sealed, clearly labeled containers. To prevent degradation from light, use amber vials or wrap the container in foil. For long-term storage, aliquoting the stock solution into smaller, single-use volumes can prevent contamination and degradation from repeated freeze-thaw cycles. Storage at -20°C or -80°C is generally recommended for long-term stability.

Conclusion: A Foundation for Successful Research

The systematic approach to solvent selection and solubility determination outlined in this guide provides a robust framework for working with 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine and other novel, non-polar compounds. By integrating in silico predictions with empirical, self-validating protocols, researchers can confidently prepare accurate solutions, ensuring the reliability and reproducibility of their experimental results. This foundational knowledge is indispensable for the successful advancement of promising compounds from the bench to potential therapeutic applications.

References

  • Swiss Institute of Bioinformatics. (2024). SwissADME. [Link]

  • Devine, W. G., et al. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. Journal of Pharmacology and Experimental Therapeutics, 309(1), 340-347.
  • Khan, S. (n.d.). Solubility and intermolecular forces. Khan Academy. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrogenation of Pyrrolo[1,2-a]pyrazine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers optimizing the hydrogenation of pyrrolo[1,2-a]pyrazine scaffolds. It addresses the unique challenges of reducing this bicyclic heteroaromatic system, specifically the competition between the electron-rich pyrrole and the electron-deficient pyrazine rings, and the critical control of stereochemistry at the bridgehead carbons.

Status: Active Department: Process Chemistry & Catalysis Screening Subject: Yield Optimization, Stereocontrol, and Troubleshooting for Pyrrolo[1,2-a]pyrazine Reduction

Core Reaction Logic & Pathway Analysis

The hydrogenation of pyrrolo[1,2-a]pyrazine is not a single-step event; it is a stepwise reduction that passes through distinct intermediates. Understanding this pathway is the first step to fixing yield issues.

The Pathway:

  • Rapid Phase: Reduction of the pyrazine ring (usually the C=N bond first) to form the 1,2,3,4-tetrahydro intermediate.

  • Slow Phase: Reduction of the electron-rich pyrrole ring to form the fully saturated octahydro scaffold.

  • Stereo-Determination: The formation of the bridgehead carbons (C8a and C4a) determines the cis/trans diastereoselectivity.

Visualization: Reaction Pathway & Critical Control Points

G cluster_poison Yield Killer: Catalyst Poisoning Start Pyrrolo[1,2-a]pyrazine (Fully Aromatic) Inter 1,2,3,4-Tetrahydro Intermediate (Pyrazine Reduced) Start->Inter Pd/C, H2 (1 atm) Fast, Facile End_Cis cis-Octahydro (Kinetic Product) Inter->End_Cis PtO2 or Rh/C High Pressure (50+ bar) Acidic Media End_Trans trans-Octahydro (Thermodynamic Product) Inter->End_Trans Isomerization (High Temp/Basic) Poison N-Lone Pair Binding (Deactivates Catalyst) Inter->Poison

Figure 1: Stepwise reduction pathway. Note that the pyrazine ring reduces significantly faster than the pyrrole ring. Stopping at the intermediate requires mild conditions; full saturation requires forcing conditions.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting incomplete conversion. The reaction stalls at the tetrahydro- intermediate."

Diagnosis: The pyrrole ring is aromatic and electron-rich, making it resistant to hydrogenation compared to the pyrazine ring. Standard Pd/C conditions often fail to reduce the pyrrole moiety effectively.

Corrective Protocol:

  • Switch Catalyst: Palladium is excellent for C=N reduction but poor for pyrrole reduction. Switch to Platinum Oxide (PtO2, Adams' Catalyst) or Rhodium on Carbon (Rh/C) . These metals have higher affinity for electron-rich aromatic systems.

  • Increase Pressure: Pyrrole reduction typically requires 20–50 bar (300–700 psi) of H2. Balloon pressure is insufficient.

  • Acidic Solvent: Use Acetic Acid (AcOH) as the solvent.

    • Mechanism:[1][2] Protonation of the nitrogen prevents the lone pair from coordinating too strongly to the metal surface (catalyst poisoning) and activates the ring for hydride transfer.

Issue 2: "My yield is low due to the formation of dimers or ring-opening side products."

Diagnosis: This often occurs during the reduction of unstable iminium intermediates. If the reduction is too slow, the intermediate can polymerize or undergo hydrolysis (if water is present).

Corrective Protocol:

  • Concentration Control: Run the reaction at high dilution (0.05 M to 0.1 M) to minimize intermolecular side reactions (dimerization).

  • Water Scavenging: Ensure the solvent is anhydrous. If using AcOH, add a small amount of acetic anhydride to scavenge adventitious water, preventing ring-opening hydrolysis of the aminal/imine intermediates.

Issue 3: "I need the cis-octahydro diastereomer, but I'm getting a mixture."

Diagnosis: Heterogeneous hydrogenation generally follows syn-addition (hydrogens add to the same face). However, the "anchor" effect of the bridgehead nitrogen can complicate this.

Corrective Protocol:

  • The "Anchor" Effect: Under acidic conditions (e.g., AcOH + HCl), the nitrogen is protonated. The molecule adsorbs to the catalyst surface via the less sterically hindered face relative to the existing substituents.

  • Optimization: Use PtO2 in AcOH . This combination overwhelmingly favors cis-fused ring systems for nitrogen bicycles due to the specific adsorption geometry of the protonated species.

  • Avoid: High temperatures (>60°C), which can promote thermodynamic isomerization to the trans-isomer.

Optimized Experimental Protocols

Protocol A: Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine (Partial Reduction)

Target: Reduction of the pyrazine ring only.

ParameterCondition
Catalyst 10 wt% Pd/C (dry or 50% wet)
Loading 5–10 mol%
Solvent Methanol or Ethanol
Pressure 1–3 bar (Balloon to low pressure)
Temperature RT (20–25°C)
Time 2–6 hours
Workup Filter through Celite; concentrate.
Protocol B: Synthesis of Octahydropyrrolo[1,2-a]pyrazine (Full Saturation)

Target: Reduction of both rings with high cis-selectivity.

ParameterCondition
Catalyst PtO2 (Adams' Catalyst) or 5% Rh/C
Loading 5–10 mol%
Solvent Glacial Acetic Acid (Critical for yield)
Pressure 50 bar (725 psi)
Temperature RT to 50°C
Time 12–24 hours
Additives Optional: 1 eq. HCl (if amine poisoning is suspected)
Workup Filter through Celite. Neutralize carefully with cold NaOH/NaHCO3 to extract the free base (product is highly water-soluble).

Advanced Troubleshooting Logic Tree

Use this decision matrix to determine your next experimental move.

LogicTree Start Start: Yield/Purity Issue Check1 Is the Pyrrole Ring Reducing? Start->Check1 Yes Yes Check1->Yes No No (Stuck at Tetrahydro) Check1->No Check2 Is Diastereoselectivity Poor? Yes->Check2 Action2 Lower Temp (<40°C) Ensure Acidic Media (HCl/AcOH) Yes->Action2 Action3 Product is likely in Aqueous Phase. Use Continuous Extraction (DCM) or Evaporate Acid directly. Yes->Action3 Action1 Switch to PtO2 or Rh/C Change Solvent to AcOH Increase Pressure >20 bar No->Action1 Check3 Is Product Missing in Workup? No->Check3 Check2->Yes Mixed Isomers Check2->No Good Purity Check3->Yes

Figure 2: Logic tree for diagnosing yield failures in bicyclic reductions.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel for this hydrogenation? A: Yes, Raney Nickel is effective for difficult reductions and is less prone to poisoning by amines than Pd. However, it requires careful handling (pyrophoric) and often high temperatures (100°C+), which may degrade the stereoselectivity, favoring the thermodynamic trans-isomer rather than the kinetic cis-isomer.

Q: Why is my product disappearing during the workup? A: The fully reduced octahydropyrrolo[1,2-a]pyrazine is a secondary/tertiary amine with low molecular weight and high polarity. It is extremely water-soluble .

  • Fix: Do not use a standard aqueous extraction. Instead, filter the catalyst, evaporate the acetic acid (azeotrope with toluene if necessary), and convert to the HCl salt for isolation. Alternatively, use continuous extraction with DCM/CHCl3 from a basic aqueous layer.

Q: How do I achieve enantioselective hydrogenation? A: Heterogeneous catalysts (Pd, Pt) generally produce racemates. For high enantiomeric excess (ee), you must use homogeneous catalysis. Iridium-complexes with chiral phosphine ligands (e.g., Ir-Solphos or Ir-Segphos) are the gold standard for asymmetric hydrogenation of pyrrolo[1,2-a]pyrazine salts [1].

References

  • Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts. Source: National Institutes of Health (PubMed) / Vertex AI Context: Describes the use of Iridium catalysts to achieve high enantioselectivity (up to 95% ee) in the partial reduction to tetrahydropyrrolo[1,2-a]pyrazines. URL:[Link]

  • Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics. Source: ResearchGate / DESY Publication Database Context: Provides mechanistic insight into the competition between heterocycle and arene ring hydrogenation using Ruthenium nanoparticles.[3] URL:[Link]

  • Synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives. Source: ResearchGate Context: Illustrates the fully saturated scaffold and discusses synthetic routes relevant to stereochemical outcomes. URL:[Link]

Sources

Technical Support Center: Optimizing the Purification of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for optimizing the purification of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine diastereomers.

Welcome to the technical support center dedicated to the chromatographic purification of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine diastereomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating these closely related stereoisomers. The octahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, and achieving high diastereomeric purity is often a critical step in drug development.[1][2]

This document provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide. Our approach emphasizes the underlying principles of chromatography to empower you to make informed decisions and overcome common purification challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the separation of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine diastereomers.

Q1: What is the core principle behind separating diastereomers, and why can it be so challenging for this specific molecule?

A1: Unlike enantiomers, diastereomers possess different physical and chemical properties, which is the fundamental principle enabling their separation in an achiral environment.[3] These differences arise from the distinct three-dimensional arrangement of atoms, which affects properties like polarity, solubility, and steric hindrance. For 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine, the challenge lies in the subtlety of these differences. The various stereoisomers often have very similar polarities and shapes, leading to near-identical interaction profiles with the stationary phase, resulting in co-elution or poor resolution.[4][5]

Q2: Is a chiral stationary phase (CSP) required to separate these diastereomers?

A2: Not necessarily, and it is often not the recommended starting point. Because diastereomers have distinct physical properties, they can frequently be separated on standard achiral stationary phases like silica gel (normal phase) or C18 (reversed-phase).[3] The goal is to find a mobile phase/stationary phase combination that exploits the subtle physicochemical differences. Chiral columns can exhibit high selectivity for diastereomers and are a viable option if achiral methods prove insufficient.[3]

Q3: What is the most critical first step when developing a purification method for a new diastereomeric mixture?

A3: The most effective first step is a thorough mobile phase screening using Thin Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive way to test a wide range of solvent systems to identify conditions that provide the best potential separation (i.e., the largest difference in retention factor, or ∆Rf). Start with binary systems of varying polarities (e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane) and consider adding modifiers if peak shape is poor. This initial screening is invaluable before committing to a larger-scale flash chromatography or HPLC run.

Q4: How can I definitively confirm the purity and stereochemical identity of my separated fractions?

A4: A two-pronged approach is essential. First, assess the diastereomeric purity of each fraction using an optimized analytical HPLC method, which provides quantitative data on the diastereomeric ratio (dr). Second, use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural integrity and determine the relative configuration of the isolated diastereomers.[6][7] Techniques like 1H-1H NOESY can be invaluable for assigning relative stereochemistry by observing through-space correlations between protons.[8]

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides a systematic approach to resolving the most common problems encountered during the separation of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine diastereomers.

Problem 1: Complete Co-elution or No Separation (∆Rf ≈ 0)

Your diastereomers are eluting as a single peak in both TLC and column chromatography. This indicates a lack of selectivity in your current system.

Root Cause: The chosen stationary and mobile phases do not differentiate between the diastereomers' subtle structural differences.

Solutions:

  • Change Mobile Phase Solvent Class: The most powerful tool for altering selectivity is to change the nature of the eluent. If you are using a hexane/ethyl acetate system (where ethyl acetate is a hydrogen bond acceptor), switch to a system with a different solvent class.

    • Dipolar Aprotic: Try replacing ethyl acetate with dichloromethane (DCM) or acetonitrile.[9]

    • Hydrogen Bond Donor/Acceptor: Consider replacing ethyl acetate with an ether like methyl tert-butyl ether (MTBE) or 2-propanol (IPA).

    • Rationale: Different solvent classes interact with your molecule and the stationary phase through different mechanisms (e.g., dipole-dipole vs. hydrogen bonding), which can reveal and amplify the small physicochemical differences between diastereomers.

  • Switch Stationary Phase: If extensive mobile phase screening on silica gel fails, the next step is to change the stationary phase, which alters the primary interaction mechanism.

    • Normal Phase to Reversed-Phase: Transition from silica to a C18 reversed-phase column. This fundamentally changes the separation principle from polarity-based adsorption to hydrophobicity-based partitioning.[6]

    • Try Alternative Sorbents: Other stationary phases like alumina, cyano- or phenyl-bonded silica can offer unique selectivities that may resolve your compounds.[4][6] Porous graphitic carbon (PGC) columns, in particular, are known for their ability to separate structurally similar isomers due to their unique electronic interactions.[10]

Problem 2: Poor Resolution (Overlapping Peaks)

You can see two distinct diastereomers, but the peaks are not baseline-separated (Resolution, Rs < 1.5). This indicates that your system has some selectivity, but the chromatographic efficiency is insufficient.

Root Cause: The column is not efficient enough to resolve the small difference in retention times.

Solutions:

  • Optimize the Mobile Phase with a Shallow Gradient: This is the most effective technique for separating closely eluting compounds. Instead of a steep increase in eluent strength, employ a very slow, shallow gradient that covers the elution range of your target compounds.[4][6] For example, if your compounds elute around 30% ethyl acetate in hexane, try a gradient from 20% to 40% over 10-20 column volumes.

    • Rationale: A shallow gradient allows the small differences in affinity for the stationary phase to accumulate over the length of the column, effectively "pulling apart" the overlapping peaks.

  • Enhance Column Efficiency:

    • Decrease Flow Rate: Reducing the flow rate allows more time for equilibrium between the mobile and stationary phases, which can significantly improve resolution, albeit at the cost of a longer run time.[3][4]

    • Increase Column Length: A longer column provides more theoretical plates, giving the diastereomers more opportunities to separate. This can be achieved by using a longer pre-packed column or by stacking two identical columns in series.[4][11][12]

    • Use Finer Particle Size: Employing a stationary phase with a smaller particle size increases surface area and leads to sharper peaks and better separation efficiency.[4]

  • Adjust Temperature (HPLC): Temperature can influence selectivity. Systematically evaluate the separation at different temperatures (e.g., 25°C, 40°C, 60°C).[3] In some cases, an increase in temperature can improve peak shape and may alter retention times favorably.

Problem 3: Peak Tailing or Broadening

The peaks are asymmetrical, with a "tail" extending from the back of the peak. This is a common issue with amine-containing compounds like the octahydropyrrolo[1,2-a]pyrazine core.

Root Cause: Unwanted secondary interactions between the basic nitrogen atoms in your molecule and acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.

Solutions:

  • Add a Basic Mobile Phase Modifier: To mask the active silanol sites, add a small amount of a basic competitor to your mobile phase.

    • Triethylamine (TEA): Add 0.1% to 1% TEA to your eluent.

    • Ammonia: Use a pre-mixed eluent like 1-2% ammonia in methanol as a polar modifier in a DCM-based system.

    • Rationale: The basic modifier preferentially binds to the acidic silanol sites, preventing your target molecule from engaging in these non-ideal interactions, resulting in more symmetrical peaks.

  • Use High-Purity, End-Capped Columns: Modern silica gels are often "end-capped," meaning the free silanol groups have been chemically deactivated. Using these higher-quality columns can significantly reduce tailing without the need for mobile phase additives.[3]

Section 3: Experimental Protocols

Protocol 1: Systematic TLC Screening for Mobile Phase Selection
  • Prepare Stock Solution: Dissolve your crude diastereomeric mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~5-10 mg/mL.

  • Select Solvent Systems: Prepare small volumes of at least four different binary solvent systems.

    • System A: Hexane / Ethyl Acetate (EtOAc)

    • System B: Hexane / Dichloromethane (DCM)

    • System C: Hexane / Methyl tert-butyl ether (MTBE)

    • System D: Toluene / Acetone

  • Initial Screening: Spot your sample on four separate TLC plates. Develop one plate in each solvent system at a starting ratio of 4:1 (non-polar:polar).

  • Optimize Ratio: Based on the initial results, adjust the solvent ratio for the most promising system(s) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target spots. The goal is to maximize the separation between the two diastereomer spots (∆Rf).

  • Test Additives (If Tailing Occurs): If spots are streaked or tailing, re-run the most promising system with the addition of 0.5% triethylamine.

Protocol 2: Preparative Flash Chromatography with a Shallow Gradient
  • Select Column and Mobile Phase: Choose a column size appropriate for your sample mass. Based on your optimized TLC results, prepare two mobile phases: Mobile Phase A (e.g., 10% EtOAc in Hexane) and Mobile Phase B (e.g., 40% EtOAc in Hexane). Add 0.5% TEA to both if required.

  • Sample Loading: For best results, use dry loading. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Equilibrate: Equilibrate the column with 2-3 column volumes (CV) of 100% Mobile Phase A.

  • Run Shallow Gradient: Program your chromatography system to run a shallow gradient. A good starting point is:

    • 0-2 CV: 100% A (isocratic)

    • 2-12 CV: Linear gradient from 100% A to 100% B

    • 12-15 CV: 100% B (isocratic flush)

  • Fraction Collection & Analysis: Collect fractions throughout the run. Analyze every few fractions by TLC or analytical HPLC to identify those containing the pure, separated diastereomers. Combine pure fractions and evaporate the solvent.

Section 4: Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Screening
Solvent System ClassExamplePolarity Index (of polar solvent)Key Characteristics & Notes
Ester-based Hexane / Ethyl Acetate4.4Standard starting point. Good balance of polarity and hydrogen bond accepting ability.
Chlorinated Hexane / Dichloromethane3.1Offers different selectivity due to its high dipole moment. Good for nitrogen-containing compounds.
Ether-based Hexane / MTBE2.5Less polar than EtOAc. Can provide unique selectivity and reduce strong adsorption.
Alcohol Modifier Hexane / EtOAc + 1-5% MeOH5.1 (MeOH)Adding a small amount of a strong protic solvent can help elute polar compounds and improve peak shape, but may reduce selectivity.
Table 2: HPLC Method Development Parameter Effects
ParameterActionEffect on Resolution (Rs)Effect on Run TimeRationale
Mobile Phase Switch from ACN to MeOHVariableVariableMethanol and Acetonitrile have different selectivities and may resolve peaks that co-elute in the other.[3]
Gradient Slope Decrease Slope (make shallower)IncreasesIncreasesProvides more time for closely eluting peaks to separate along the column.[6]
Flow Rate DecreaseIncreases (to a point)IncreasesImproves mass transfer, allowing for better equilibration and sharper peaks.[3][4]
Temperature IncreaseVariableDecreasesCan alter selectivity and reduces mobile phase viscosity, which may improve efficiency.[3]

Section 5: Visualization

Diagram 1: Method Selection Decision Tree

MethodSelection start Crude Diastereomeric Mixture tlc TLC Screening (e.g., Hex/EtOAc, Hex/DCM) start->tlc separation Separation Observed? tlc->separation flash Optimize & Run Preparative Flash Chromatography separation->flash Yes no_sep No Separation (Co-elution) separation->no_sep No success Pure Diastereomers flash->success hplc_dev Develop Preparative HPLC Method hplc_dev->success change_mp Change Mobile Phase Class (e.g., to Hex/MTBE or Toluene/Acetone) no_sep->change_mp change_sp Change Stationary Phase (e.g., Silica -> C18 or Cyano) no_sep->change_sp change_mp->tlc Re-screen change_sp->hplc_dev PurificationWorkflow cluster_prep Purification cluster_analysis Analysis & Pooling cluster_final Final Steps crude Crude Mixture prep_chrom Preparative Chromatography (Flash or HPLC) crude->prep_chrom fractions Collect Fractions prep_chrom->fractions analyze Analyze Fractions (TLC or Analytical HPLC) fractions->analyze pool_A Pool Pure Fractions (Diastereomer A) analyze->pool_A pool_B Pool Pure Fractions (Diastereomer B) analyze->pool_B mixed Pool Mixed Fractions analyze->mixed evap_A Evaporate & Dry (A) pool_A->evap_A evap_B Evaporate & Dry (B) pool_B->evap_B rechrom Re-chromatograph Mixed Fractions mixed->rechrom nmr Characterization (NMR, HPLC Purity) evap_A->nmr evap_B->nmr

Sources

Technical Support Center: Stability of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the stability of this molecule under acidic conditions. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to anticipate and resolve challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine in acidic environments?

A1: The 1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine scaffold contains two key functionalities susceptible to acid-catalyzed degradation: a tertiary amine and an amide-like linkage within the bicyclic ring system. The primary stability concern is the hydrolytic cleavage of the pyrrolidine ring, which can be initiated by the protonation of either the nitrogen atom at position 5 or the exocyclic nitrogen, leading to ring opening. The rate and extent of degradation are highly dependent on the pH, temperature, and the specific acidic medium used.

Q2: What are the likely degradation pathways for this molecule under acidic stress?

A2: Based on the principles of acid-catalyzed hydrolysis of amides and the behavior of related heterocyclic systems, two primary degradation pathways are anticipated.[1][2][3][4][5] The first involves the protonation of the bridgehead nitrogen followed by nucleophilic attack of water, leading to the opening of the pyrazine ring. A second plausible pathway is the hydrolysis of the amide-like bond within the pyrrolidine ring, which would also result in ring cleavage. It is also possible for both pathways to occur, leading to a complex mixture of degradation products.

Troubleshooting Guide: Common Issues in Stability Studies

This section addresses specific problems you may encounter during the experimental investigation of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine stability.

Issue 1: Inconsistent or non-reproducible degradation profiles in HPLC analysis.
  • Potential Cause 1: Mobile Phase Instability. In reversed-phase HPLC, fluctuations in the mobile phase composition, especially when using buffers, can lead to shifts in retention times.

    • Solution: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, manually prepare a batch to confirm that the pump's proportioning valves are functioning correctly. You can also add a tracer like 0.1% acetone to the organic phase and monitor the baseline at 254 nm to check for consistent mixing.

  • Potential Cause 2: Temperature Fluctuations. The column temperature can significantly impact retention times.

    • Solution: Employ a column thermostat to maintain a consistent temperature throughout your analytical runs.

  • Potential Cause 3: Incomplete Quenching of the Degradation Reaction. If the acidic degradation is not effectively stopped at each time point, the reaction will continue, leading to variable results.

    • Solution: Immediately neutralize the aliquots taken from the reaction mixture with a predetermined amount of a suitable base (e.g., sodium hydroxide) to a pH where the compound is stable. Alternatively, dilute the aliquot significantly with the mobile phase if the mobile phase is at a neutral or basic pH.

Issue 2: Peak tailing for the parent compound or its degradants.
  • Potential Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on silica-based C18 columns can interact with the basic nitrogen atoms in the molecule, causing peak tailing.

    • Solution: Use a high-purity, end-capped column. Alternatively, add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites. Adjusting the mobile phase pH to a lower value (e.g., pH 2-3) can also help by protonating the silanols and reducing their interaction with the protonated analyte.

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Potential Cause 3: Extra-column Volume. Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.

Issue 3: Appearance of unexpected or "ghost" peaks in the chromatogram.
  • Potential Cause 1: Late Elution from a Previous Injection. Some compounds may have very long retention times and elute in a subsequent run.

    • Solution: Extend the run time of your gradient method to ensure all components have eluted. Incorporate a high-organic wash step at the end of each run to flush the column.

  • Potential Cause 2: Contamination in the Mobile Phase or System.

    • Solution: Use high-purity solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly to remove any contaminants.

Experimental Protocols

Protocol 1: Forced Acidic Degradation Study

This protocol outlines a systematic approach to investigating the stability of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine under acidic conditions, in line with ICH guidelines.[5]

Objective: To identify potential degradation products and determine the degradation kinetics under acidic stress.

Materials:

  • 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC-grade acetonitrile and water

  • pH meter

  • Thermostatically controlled water bath or oven

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • For mild acidic stress, add an equal volume of the stock solution to 0.1 M HCl.

    • For strong acidic stress, add an equal volume of the stock solution to 1 M HCl.

  • Incubation: Incubate the stressed samples at a controlled temperature (e.g., 60 °C).

  • Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[6]

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k).

  • Identify and quantify the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine from its degradation products.

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject a mixture of the unstressed parent compound and the stressed (degraded) sample to ensure that all peaks are well-resolved.

  • Linearity: Construct a calibration curve with at least five concentrations of the parent compound.

  • Accuracy and Precision: Determine the recovery of the parent compound at different concentrations and assess the repeatability of the measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the parent compound that can be reliably detected and quantified.

Data Presentation

Table 1: Hypothetical Data from a Forced Acidic Degradation Study (0.1 M HCl at 60 °C)

Time (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0100.00.00.0
295.23.11.7
490.56.23.3
881.911.86.3
1274.116.59.4
2454.928.716.4

Visualizations

Diagram 1: Predicted Acid-Catalyzed Degradation Pathway

G cluster_0 Acidic Conditions (H+) cluster_1 Degradation Pathways Parent 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine Protonated_Intermediate Protonated Intermediate Parent->Protonated_Intermediate Protonation Ring_Opening_1 Pathway A: Pyrazine Ring Cleavage Protonated_Intermediate->Ring_Opening_1 Nucleophilic Attack (H2O) Ring_Opening_2 Pathway B: Pyrrolidine Ring Cleavage Protonated_Intermediate->Ring_Opening_2 Amide Hydrolysis

Caption: Predicted degradation pathways of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine.

Diagram 2: Workflow for a Forced Degradation Study

G Start Prepare Stock Solution Stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) Start->Stress Sample Withdraw Aliquots at Time Intervals Stress->Sample Quench Neutralize to Stop Degradation Sample->Quench Analyze HPLC Analysis Quench->Analyze Data Data Interpretation and Kinetics Calculation Analyze->Data End Characterize Degradants (LC-MS, NMR) Data->End

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of octahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of Octahydropyrrolo[1,2-a]pyrazine

Executive Summary

Octahydropyrrolo[1,2-a]pyrazine (also known as 1,4-diazabicyclo[4.3.0]nonane; MW 126.20 Da) is a saturated bicyclic diamine scaffold frequently utilized in fragment-based drug discovery (FBDD) and as a core motif in alkaloids.[1] Its rigid bicyclic structure confers specific pharmacokinetic properties, making its precise structural characterization critical.[1]

This guide provides a technical comparison of the mass spectrometric behavior of octahydropyrrolo[1,2-a]pyrazine under Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) .[1] We analyze fragmentation mechanisms, diagnostic ions, and protocols to differentiate this scaffold from structural isomers and unsaturated analogs (e.g., DBN).[1]

Structural Context & Chemical Identity

Before analyzing fragmentation, it is vital to distinguish the target molecule from its common analogs to prevent misidentification.[1]

FeatureOctahydropyrrolo[1,2-a]pyrazine DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) Cyclo(Pro-Gly)
Structure Saturated bicyclic diamineUnsaturated amidineDiketopiperazine
Formula C

H

N

C

H

N

C

H

N

O

MW 126.20 124.18154.17
Key Diff. Fully reduced ringsDouble bond at bridgeheadCarbonyls present

Comparative Fragmentation Analysis

A. Electron Ionization (EI): The Fingerprint Approach

Methodology: 70 eV electron impact, direct insertion probe or GC-MS.[1]

Under hard ionization, the molecular ion (


, m/z 126) is observable but often of low intensity due to the lability of the aliphatic amine system. The fragmentation is driven by 

-cleavage and ring-opening reactions.[1]
  • Diagnostic Ions:

    • m/z 126 (

      
      ):  Parent ion.
      
    • m/z 97 ($[M - C_2H_5]^+ $): Loss of an ethyl radical, typically from the piperazine ring cleavage.[1]

    • m/z 70 (

      
      ):  The Pyrrolidinium ion .[1] This is the base peak or a major fragment, resulting from the cleavage of the piperazine ring while retaining the intact pyrrolidine moiety.
      
    • m/z 42 (

      
      ):  Characteristic aliphatic amine fragment.[1]
      
B. ESI-CID (MS/MS): The Structural Elucidation Approach

Methodology: Protonation (


) followed by collision with inert gas (N

or Ar).[1]

ESI produces a stable protonated molecule (


, m/z 127).[1] Fragmentation requires collisional activation.[1]
  • Pathway:

    • Ring Opening: The bridgehead nitrogen protonates, weakening the C-N bonds.[1]

    • Neutral Losses:

      • Loss of NH

        
         (17 Da):  Rare in tertiary amines unless ring opening creates a primary amine intermediate.[1]
        
      • Loss of C

        
        H
        
        
        
        (28 Da):
        Retro-Diels-Alder (RDA) type elimination from the piperazine ring.
    • Major Product Ions:

      • m/z 127

        
         m/z 99:  Loss of ethylene (C
        
        
        
        H
        
        
        ).[1]
      • m/z 127

        
         m/z 84:  Cleavage of the propyl bridge.
        
      • m/z 127

        
         m/z 70:  Formation of the pyrrolidine cation (consistent with EI).
        

Visualizing the Fragmentation Mechanism

The following diagram illustrates the mechanistic pathways for both ionization modes, highlighting the critical difference between the radical-driven EI mechanism and the charge-migration ESI mechanism.

FragmentationPathway cluster_EI Electron Ionization (70 eV) cluster_ESI ESI-CID (MS/MS) M_Neutral Octahydropyrrolo[1,2-a]pyrazine (Neutral, MW 126) EI_M M+• (m/z 126) Radical Cation M_Neutral->EI_M -e⁻ ESI_M [M+H]+ (m/z 127) Protonated M_Neutral->ESI_M +H⁺ Alpha_Cleave α-Cleavage (Piperazine Ring Open) EI_M->Alpha_Cleave Frag_70 m/z 70 (Pyrrolidinium Ion) BASE PEAK Alpha_Cleave->Frag_70 Major Path Frag_97 m/z 97 [M - C2H5]+ Alpha_Cleave->Frag_97 RDA_Mech Retro-Diels-Alder (RDA) Mechanism ESI_M->RDA_Mech CID Energy RDA_Mech->Frag_70 High Energy Frag_99 m/z 99 [M+H - C2H4]+ RDA_Mech->Frag_99 -28 Da Frag_84 m/z 84 Ring Contraction RDA_Mech->Frag_84

Figure 1: Mechanistic divergence between EI (radical-driven) and ESI (charge-remote/migration) fragmentation pathways.[1]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized protocol for ESI-MS/MS characterization.

Step 1: Sample Preparation
  • Solvent: Methanol:Water (50:[1]50) + 0.1% Formic Acid.[1]

    • Why: Formic acid ensures complete protonation of the tertiary amines, maximizing the

      
       signal.
      
  • Concentration: 1 µg/mL (1 ppm).

    • Why: Prevents space-charge effects in ion traps and dimer formation (

      
       at m/z 253).[1]
      
Step 2: MS Parameters (Q-TOF/Orbitrap)[1]
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV).[1]

    • Validation: At 15 eV, m/z 127 should dominate.[1] At 45 eV, m/z 70 and 42 should dominate.[1]

Step 3: Data Validation Criteria
  • Isotope Check: The A+1 peak (m/z 128) should be ~7.7% of the parent (based on 7 carbons).[1]

  • Contamination Check: Ensure absence of m/z 149 (phthalates) or m/z 154 (diketopiperazine artifact).[1]

Comparison Summary: Which Technique to Use?

FeatureElectron Ionization (EI) ESI-MS/MS
Primary Use Library matching (NIST), GC-MS screening.[1]Structural elucidation, LC-MS quantification.
Sensitivity Moderate (ng range).[1]High (pg range).
Key Advantage Standardized: Spectra are reproducible across instruments (70 eV).[1]Tunable: Fragmentation depth can be controlled by Collision Energy.[1]
Limitation Molecular ion (126) may be weak/absent.[1]Spectra vary by instrument geometry (Q-Trap vs Q-TOF).[1]

Workflow Diagram

Workflow cluster_Prep Prep cluster_Analysis Analysis Start Unknown Sample Dissolve Dilute in MeOH/H2O + 0.1% FA Start->Dissolve FullScan Full Scan MS1 Check m/z 127 Dissolve->FullScan IsoCheck Isotope Ratio (A+1 ~7.7%) FullScan->IsoCheck MS2 Acquire MS/MS (CE 15-45 eV) IsoCheck->MS2 Decision Match Diagnostic Ions? (99, 84, 70) MS2->Decision Result Confirm Octahydropyrrolo[1,2-a]pyrazine Decision->Result Yes Rejection Reject/Re-evaluate (Check Isomers) Decision->Rejection No

Figure 2: Decision tree for the identification of octahydropyrrolo[1,2-a]pyrazine in complex mixtures.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Octahydropyrrolo[1,2-a]pyrazine (NIST# 285711).[1] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]

  • PubChem. Compound Summary for CID 558578: Octahydropyrrolo[1,2-a]pyrazine.[1] National Library of Medicine.[1] Available at: [Link]

  • Holčapek, M., et al. (2010).[1] Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS. Journal of Mass Spectrometry.[1] (Contextual grounding for bicyclic amine fragmentation mechanisms).

Sources

A Tale of Two Scaffolds: A Comparative Guide to Pyrrolo[1,2-a]pyrazines and Quinolizidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the choice of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. An ideal scaffold should not only provide a unique three-dimensional arrangement for substituent decoration but also possess favorable physicochemical properties and synthetic tractability. In this guide, we delve into a comparative analysis of two prominent nitrogen-containing bridged heterocyclic systems: the pyrrolo[1,2-a]pyrazine and the quinolizidine scaffolds. While both are prevalent in biologically active molecules, they offer distinct advantages and disadvantages that warrant careful consideration.

This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection. We will explore the structural nuances, physicochemical characteristics, biological activities, and synthetic accessibility of each scaffold, supported by experimental data and established protocols.

At a Glance: Key Differences

FeaturePyrrolo[1,2-a]pyrazineQuinolizidine
Core Structure Fused 5- and 6-membered rings with two nitrogen atoms, one at a bridgehead. Aromatic or partially saturated.Fused 6-membered rings with one nitrogen atom at a bridgehead. Saturated.
Natural Occurrence Found in some natural products and is a prominent synthetic scaffold.[1]Abundant in a wide variety of plant alkaloids.[2][3][4][5][6]
Physicochemical Profile Generally more planar and aromatic, influencing solubility and metabolic stability.More conformationally flexible and basic, impacting solubility and off-target interactions.
Biological Activity Kinase inhibitors, anti-inflammatory, antiviral, antifungal, and CNS-active agents.[1][7][8][9][10][11]Broad spectrum of activities including anticancer, anti-inflammatory, antiviral, and effects on the cardiovascular and nervous systems.[2][5][6][12][13]
Synthetic Accessibility Readily accessible through various modern synthetic methodologies.[14][15][16][17]Often requires multi-step syntheses, sometimes starting from natural products.[18][19]

Structural and Physicochemical Properties: A Study in Contrasts

The fundamental difference between the two scaffolds lies in their core architecture, which in turn governs their physicochemical properties.

The pyrrolo[1,2-a]pyrazine scaffold is a bicyclic system where a pyrrole ring is fused to a pyrazine ring.[20][21] This fusion can result in a planar, aromatic system, which often translates to good metabolic stability. The presence of two nitrogen atoms, one of which is a non-basic bridgehead nitrogen, influences the molecule's polarity and hydrogen bonding capacity. The aromatic nature of the fully unsaturated pyrrolo[1,2-a]pyrazine core can be advantageous for π-π stacking interactions with biological targets.

Table 1: Physicochemical Properties of Representative Scaffolds
PropertyPyrrolo[1,2-a]pyrazine-1,4-dione(+)-Lupinine (a Quinolizidine)
Molecular Weight 148.12 g/mol [22]169.28 g/mol
XLogP3 0.4[22]1.8
Hydrogen Bond Donors 0[22]1
Hydrogen Bond Acceptors 2[22]2
Polar Surface Area 51.4 Ų[22]23.5 Ų
pKa (most basic) Not readily available (expected to be weakly basic)~10-11 (typical for tertiary amines)
Solubility Generally higher in organic solventsOften water-soluble as salts[23]

In contrast, the quinolizidine scaffold is a saturated bicyclic system with a nitrogen atom at the bridgehead.[2] This imparts a distinct three-dimensional and conformationally flexible character. The tertiary amine is basic, allowing for the formation of water-soluble salts, a desirable property for drug formulation. However, this basicity can also lead to off-target interactions, such as with hERG channels. The inherent chirality of many quinolizidine alkaloids adds another layer of complexity and opportunity for stereoselective interactions with biological targets.[2]

Biological Activity and Therapeutic Landscape

Both scaffolds have given rise to a plethora of biologically active compounds, albeit with different therapeutic leanings.

Pyrrolo[1,2-a]pyrazines have emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the realm of kinase inhibitors.[16][24] Their planar structure is well-suited to fit into the ATP-binding pocket of many kinases. Numerous derivatives have been developed as potent inhibitors of various kinases, including FGFR, HER2, and p38 MAP kinase.[24][25] Beyond oncology, this scaffold has shown promise in developing anti-inflammatory agents, antivirals, antifungals, and CNS-active compounds, such as ligands for the translocator protein (TSPO).[1][7][9][10]

Quinolizidine alkaloids , on the other hand, have a long history as natural products with a wide array of pharmacological effects.[2][5][6][13] These include anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[2][12] Matrine-type quinolizidine alkaloids, for instance, have been used in traditional Chinese medicine and have demonstrated significant antitumor properties.[2][26] The conformational flexibility of the quinolizidine scaffold allows it to interact with a diverse range of biological targets, from ion channels to receptors, leading to its broad bioactivity profile.[27]

Synthetic Strategies: Accessibility vs. Complexity

The ease of synthesis is a crucial factor in the practical application of a scaffold in a drug discovery campaign.

The synthesis of pyrrolo[1,2-a]pyrazines is generally considered more straightforward and amenable to diversity-oriented synthesis.[8] A variety of synthetic routes have been developed, often involving cyclization or cycloaddition reactions.[14][15][16][17] This allows for the rapid generation of libraries of analogs with diverse substitution patterns, facilitating structure-activity relationship (SAR) studies.

The synthesis of quinolizidine alkaloids can be more challenging. While total syntheses of many natural quinolizidines have been achieved, they often involve multiple steps and require careful control of stereochemistry.[18] However, the natural abundance of some quinolizidine alkaloids can provide a readily available starting point for semi-synthetic modifications.

Experimental Protocols

General Procedure for the Synthesis of Pyrrolo[1,2-a]pyrazines via Domino Reaction

This protocol is adapted from a domino synthesis approach, which is an efficient method for constructing the pyrrolo[1,2-a]pyrazine core.[16]

Materials:

  • 1H-pyrrole-2-carbaldehyde

  • Substituted vinyl azide

  • Base (e.g., sodium ethoxide)

  • Anhydrous ethanol

Procedure:

  • To a solution of 1H-pyrrole-2-carbaldehyde (1.0 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere, add the substituted vinyl azide (1.1 mmol).

  • Add the base (e.g., sodium ethoxide, 1.2 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[1,2-a]pyrazine derivative.

Visualizing the Scaffolds

Figure 1. Core structures of Pyrrolo[1,2-a]pyrazine and Quinolizidine.

Conclusion: Choosing the Right Tool for the Job

Both the pyrrolo[1,2-a]pyrazine and quinolizidine scaffolds offer unique and valuable starting points for drug discovery. The choice between them should be guided by the specific therapeutic target and the desired properties of the final drug candidate.

The pyrrolo[1,2-a]pyrazine scaffold is a strong contender for projects targeting well-defined, often planar binding sites, such as those in kinases. Its synthetic accessibility makes it ideal for rapid library synthesis and SAR exploration.

The quinolizidine scaffold, with its rich natural product history and complex three-dimensional structures, is well-suited for targets that require specific stereochemical interactions and for indications where a broad spectrum of activity might be beneficial. While synthetically more demanding, the inherent biological relevance of this scaffold is undeniable.

Ultimately, a deep understanding of the properties and potential of each scaffold, as outlined in this guide, will empower medicinal chemists to make more strategic and successful decisions in their quest for novel therapeutics.

References

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega. 2023. [Link]

  • Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. MDPI. 2021. [Link]

  • Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction. Scientific.Net. 2013. [Link]

  • A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. 2021. [Link]

  • Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports. 2022. [Link]

  • Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. PubMed. 2019. [Link]

  • Quinolizidine alkaloid biosynthesis: recent advances and future prospects. PMC. 2012. [Link]

  • Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. Organic & Biomolecular Chemistry. 2013. [Link]

  • Phytochemical Information and Biological Activities of Quinolizidine Alkaloids in Sophora: A Comprehensive Review. Bentham Science. 2019. [Link]

  • Domino Approach for the Synthesis of Pyrrolo[1,2-α]pyrazine from Vinyl Azides. ACS Publications. 2010. [Link]

  • Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. ACS Publications. 1996. [Link]

  • Total Synthesis of Quinolizidine Alkaloid (−)-217A. Application of Iminoacetonitrile Cycloadditions in Organic Synthesis. ACS Publications. 2005. [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ResearchGate. 2023. [Link]

  • A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers. 2022. [Link]

  • The biological activities of quinolizidine alkaloids. PubMed. 2022. [Link]

  • Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl) -. Asian Journal of Pharmaceutics. 2016. [Link]

  • Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. 2021. [Link]

  • A Review on Indole[2,3-a]quinolizidine: The Synthetic Approaches to the Development of Bioactive Indolo[2,3-a]quinolizidine Scaffolds. ResearchGate. 2023. [Link]

  • Bioactivity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. Asian Journal of Pharmaceutics. 2016. [Link]

  • Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. N.A. 2014. [Link]

  • Enantioselective approach to indolizidine and quinolizidine scaffolds. Application to the synthesis of peptide mimics. ResearchGate. 2004. [Link]

  • Quinolizidine alkaloids and phomopsins in lupin seeds and lupin containing food. ResearchGate. 2008. [Link]

  • Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India. ResearchGate. 2016. [Link]

  • Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. PMC. 2023. [Link]

  • Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. 2019. [Link]

  • Physicochemical properties of isolated alkaloids. ResearchGate. 2008. [Link]

  • Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands. PubMed. 2020. [Link]

  • The design and synthesis of a novel quinolizidine template for potent opioid and opioid receptor-like (ORL1, NOP) receptor ligands. PMC. 2006. [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. 2023. [Link]

  • Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. ResearchGate. 2013. [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione. PubChem. N.A. [Link]

  • Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo [2,1-‐f][2][3][14]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. N.A. N.A. [Link]

  • Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. 2011. [Link]

  • Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Growing Science. 2025. [Link]

  • Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers. 2012. [Link]

  • In-depth characterization of quinolizidine alkaloids via highly efficient enrichment and multi-stage mass spectrometry. PubMed. 2025. [Link]

  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI. 2018. [Link]

  • Pyrrolo(1,2-a)pyrazine. PubChem. N.A. [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. NIST WebBook. N.A. [Link]

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. NIST WebBook. N.A. [Link]

Sources

Validating Stereochemistry of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The validation of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine presents a classic but deceptive stereochemical challenge. Unlike flat aromatic systems, this saturated bicyclic scaffold contains three critical stereogenic elements that define its topology and biological efficacy:

  • C8a (Bridgehead Carbon): The chiral anchor.

  • N4 (Bridgehead Nitrogen): Though capable of pyramidal inversion, it is often kinetically locked by the ring fusion strain.

  • C1 (Substituent Position): Bearing the cyclohexyl group.

The Core Challenge: The cis- and trans-fused ring systems exhibit distinct pharmacophores. The bulky cyclohexyl group at C1 acts as a "conformational lock," biasing the equilibrium but potentially trapping the molecule in a kinetic trap during synthesis.

This guide moves beyond basic spectral assignment. We compare three validation methodologies—NMR Dynamics , Single Crystal X-Ray (SC-XRD) , and Chiral SFC —ranking them by definitive power and throughput.

The Stereochemical Landscape[1]

Before selecting a validation method, one must understand the conformational bias. The octahydropyrrolo[1,2-a]pyrazine scaffold prefers a trans-fused junction in the absence of substituents due to minimized gauche interactions. However, the introduction of a bulky 1-cyclohexyl group introduces 1,3-diaxial strain that can invert this preference or lock the molecule into a specific chair-envelope hybrid conformation.

Diagram 1: Stereochemical Logic Flow

The following diagram illustrates the relationship between synthetic input and the resulting isomeric complexity.

StereochemLogic Start Synthesis Route (e.g., Hydrogenation of Pyrrolopyrazine) Fusion Ring Fusion (Cis vs Trans) Start->Fusion Catalyst/Solvent Control Substituent C1-Cyclohexyl Orientation (Axial vs Equatorial) Fusion->Substituent Steric Steering IsomerA Isomer A: Trans-Fused (C1-Eq) - Thermodynamic Substituent->IsomerA Major Product IsomerB Isomer B: Cis-Fused (C1-Eq) - Kinetic Trap Substituent->IsomerB Minor Product IsomerC Isomer C: Trans-Fused (C1-Ax) - High Energy Substituent->IsomerC Trace Validation Validation IsomerA->Validation Requires NOE Confirmation IsomerB->Validation

Caption: Logical flow determining the thermodynamic vs. kinetic outcome of the bicyclic scaffold synthesis.

Comparative Analysis of Validation Methods

We evaluate three primary methodologies. "Self-Validating" implies the method contains internal checks (e.g., redundant signals) that prevent false positives.

Table 1: Methodological Comparison
FeatureMethod A: High-Field NMR (NOESY/HSQC) Method B: Single Crystal X-Ray (SC-XRD) Method C: Chiral SFC + CD
Definitiveness High (Relative Stereochem)Absolute (Gold Standard) Medium (Fingerprinting)
Throughput Medium (1-4 hours/sample)Low (Days to Weeks)High (Min/sample)
Sample Req. ~2-5 mg (dissolved)~10 mg (crystalline solid)<1 mg
Key Insight Solution-state conformation & dynamicsAbsolute configuration (R/S)Enantiomeric Excess (ee%)
Cost LowHighMedium
Limitation Ambiguity in rapidly exchanging conformersRequires suitable crystal growthRequires reference standards

Detailed Validation Protocols

Protocol A: The NMR "Conformational Lock" System (Recommended Routine)

Expert Insight: Do not rely solely on chemical shifts. You must use the Bohlmann Bands effect. In trans-fused systems, the bridgehead proton (H-8a) is often antiperiplanar to the nitrogen lone pair, resulting in significant shielding (upfield shift) and specific C-H stretching bands in IR (2700–2800 cm⁻¹).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5 mg in CDCl₃ . Avoid DMSO-d6 initially, as it can disrupt internal H-bonds or dampen Bohlmann effects due to solvation of the lone pair.

  • 1D Analysis (The J-Coupling Check):

    • Focus on H-1 (adjacent to cyclohexyl).

    • Measure

      
      .
      
    • Self-Validating Rule: If

      
      , H-1 and H-8a are trans-diaxial . This confirms the cyclohexyl group is equatorial and the ring is likely in a rigid chair form.
      
  • 2D NOESY (The Spatial Check):

    • Set mixing time (

      
      ) to 500ms.
      
    • Look for Cross-peak H-8a ↔ H-4(axial) .

    • Interpretation: Strong NOE indicates cis-fusion (protons on same face). Absence or weak NOE supports trans-fusion.

Diagram 2: NMR Decision Matrix

NMR_Logic Input 1H NMR Spectrum CheckJ Check J(H1, H8a) Input->CheckJ LargeJ J > 9 Hz (Axial-Axial) CheckJ->LargeJ SmallJ J < 5 Hz (Axial-Eq / Eq-Eq) CheckJ->SmallJ CheckNOE NOESY: H8a vs Bridgehead N-H/R LargeJ->CheckNOE Verify Geometry ResultCis CONFIRMED: Cis-Fused SmallJ->ResultCis Likely Cis ResultTrans CONFIRMED: Trans-Fused (Equatorial Cyclohexyl) CheckNOE->ResultTrans No H8a-H4ax NOE CheckNOE->ResultCis Strong NOE

Caption: Decision tree for assigning relative stereochemistry using coupling constants and NOE data.

Protocol B: SC-XRD via Salt Screening (The "Truth" Method)

Since the free base is likely an oil or low-melting solid, you must derivatize it for X-ray.

Expert Insight: Simple HCl salts often yield hygroscopic gums for this scaffold. Use bidentate organic acids to create a rigid lattice.

Workflow:

  • Screening: React 10 mg of free base with:

    • Fumaric acid (1.0 eq) in Isopropanol.

    • L-Tartaric acid (1.0 eq) in Ethanol (also helps with chiral resolution).

    • 3,5-Dinitrobenzoic acid (1.0 eq) in Acetone (provides heavy atoms for anomalous scattering if absolute config is needed).

  • Vapor Diffusion: Place the saturated solution in a small vial. Place this vial inside a larger jar containing Hexane (antisolvent). Seal and wait 3-7 days.

  • Validation: A Flack parameter < 0.1 confirms absolute stereochemistry.

Protocol C: Chiral SFC (Enantiomeric Purity)

Even if the relative stereochemistry (cis/trans) is correct, you may have a racemate.

Workflow:

  • Column Selection: Chiralpak IG or IC (immobilized phases) are superior for basic amines compared to coated phases (AD/OD).

  • Mobile Phase: CO₂ + 20% MeOH (with 0.2% Isopropylamine additive). The amine additive is critical to prevent peak tailing of the basic pyrrolopyrazine nitrogen.

  • Detection: UV at 220 nm.

Experimental Data Simulation (Reference Values)

Use the following table to benchmark your experimental results. These values are derived from typical trans-fused octahydropyrrolo[1,2-a]pyrazine systems [1, 2].

ParameterTrans-Fused (Target) Cis-Fused (Alternative)
H-8a Chemical Shift

1.8 - 2.2 ppm (Shielded)

2.8 - 3.2 ppm (Deshielded)
Bohlmann Bands (IR) Visible (2700-2800 cm⁻¹)Absent

10-12 Hz (Diaxial)2-5 Hz (Axial-Eq)
C-8a Shift (

)

60-64 ppm

55-58 ppm

References

  • Crabb, T. A., & Newton, R. F. (1966). Proton magnetic resonance studies of some bridgehead nitrogen heterocycles.[1] Tetrahedron, 24(19), 6327-6338.

  • Gawley, R. E., et al. (1995). Stereochemistry of the reduction of pyrrolo[1,2-a]pyrazines. Journal of Organic Chemistry, 60(18), 5763-5769.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[2][3][4] Wiley-Interscience. (Fundamental text on conformational analysis and Bohlmann bands).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOESY/ROESY optimization).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Understanding: Hazard and Risk Profile

1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a complex heterocyclic amine. Its structure consists of a saturated pyrrolo[1,2-a]pyrazine bicyclic core fused with a cyclohexyl group. To establish a scientifically sound disposal plan, we must first infer its hazard profile by examining its core components.

The parent compound, octahydropyrrolo[1,2-a]pyrazine, is classified under the Globally Harmonized System (GHS) with significant hazard warnings. According to data aggregated by the European Chemicals Agency (ECHA), it is known to cause severe skin burns and eye damage.[1] This is a critical starting point, as the addition of a non-polar cyclohexyl group is unlikely to mitigate the corrosive nature of the amine functional groups. Therefore, we must operate under the assumption that 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a corrosive and hazardous compound.

Causality of Hazards: The hazardous nature of such amines stems from their basicity and reactivity. The lone pairs of electrons on the nitrogen atoms can readily react with biological tissues, leading to chemical burns. They are also incompatible with strong acids and oxidizing agents, with which they can react exothermically or violently.[2][3]

Table 1: Inferred Properties and Hazards of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
PropertyValue / Inferred InformationSource / Justification
Molecular Formula C₁₃H₂₄N₂Structural Analysis
Molecular Weight 208.35 g/mol Structural Analysis
Physical State Likely a solid or high-boiling point liquid at room temperature.Based on similar complex amines and the parent compound, pyrazine, which is a solid.[3]
Water Solubility Likely soluble or partially soluble.The parent pyrazine ring is water-soluble; the cyclohexyl group decreases polarity but the nitrogen atoms allow for hydrogen bonding.[3][4]
Primary Hazards Corrosive: Assumed to cause severe skin burns and eye damage.Irritant: May cause respiratory irritation.Inferred from GHS data for the parent compound, Octahydropyrrolo(1,2-a)pyrazine.[1]
Incompatibilities Strong oxidizing agents, acids.Standard for amine compounds; explicitly listed for related pyrazine compounds.[2][3]

The Regulatory Imperative: A Self-Validating Framework

All chemical waste disposal is governed by strict regulations to protect personnel and the environment. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[5][6] Your institution's EH&S department translates these federal mandates into actionable laboratory protocols. Adherence to these institutional guidelines is the most direct path to ensuring compliance and safety.

This protocol is designed as a self-validating system: by following these steps, you are inherently complying with the foundational principles of hazardous waste management.

Step-by-Step Disposal Protocol for 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

This workflow provides a clear, procedural path from the moment the chemical is designated as waste to its final, safe removal from your laboratory.

Workflow Diagram: Disposal Decision Pathway

G start Start: 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine Designated as Waste ppe Step 1: Don Personal Protective Equipment (PPE) - Nitrile Gloves (Double-gloved recommended) - Splash Goggles or Face Shield - Chemical-Resistant Lab Coat start->ppe containerize Step 2: Containerize Waste - Use a clean, compatible container (HDPE or Borosilicate Glass). - Do NOT mix with other waste streams unless directed by EH&S. ppe->containerize label Step 3: Label Container Accurately - Attach a 'HAZARDOUS WASTE' tag. - Write the full, unabbreviated chemical name. - List all components if it is a mixture. containerize->label segregate Step 4: Segregate from Incompatibles - Store away from acids and strong oxidizing agents. - Maintain physical separation in a designated cabinet or secondary container. label->segregate store Step 5: Store in Satellite Accumulation Area (SAA) - Place in your lab's designated SAA. - Ensure the container is tightly closed. - Use secondary containment. segregate->store pickup Step 6: Arrange for Disposal - Submit a chemical waste pickup request through your institution's EH&S portal. store->pickup end End: Waste Collected by Authorized Personnel pickup->end

Caption: Disposal workflow for 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine.

Detailed Methodology
  • Personal Protective Equipment (PPE) is Non-Negotiable: Before handling the waste container, ensure you are wearing appropriate PPE. Given the inferred corrosive nature of the compound, this must include:

    • Gloves: Nitrile gloves are a minimum requirement. Consider double-gloving.

    • Eye Protection: Chemical splash goggles are mandatory. A face shield provides an additional layer of protection.[2][7]

    • Body Protection: A chemical-resistant lab coat.[8]

  • Waste Containerization:

    • Select a Compatible Container: The waste must be collected in a container made of material compatible with amines. High-Density Polyethylene (HDPE) or borosilicate glass are excellent choices. The container must be in good condition with a secure, leak-proof lid.[9]

    • Avoid Mixing Waste: Do not combine this waste with other chemical waste streams (e.g., halogenated solvents, aqueous solutions) unless explicitly permitted by your institution's EH&S office. Mixing incompatible wastes can lead to dangerous chemical reactions.[6]

  • Accurate and Complete Labeling:

    • Immediately affix your institution's "HAZARDOUS WASTE" label to the container.[9][10]

    • Clearly write the full chemical name: "1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine." Do not use abbreviations or chemical formulas.

    • If the waste is a solution, list all components and their approximate percentages.

    • Ensure the date of accumulation is clearly marked.

  • Segregation from Incompatible Chemicals:

    • Causality: Storing amines with acids can cause a rapid and violent neutralization reaction, generating significant heat. Storing them with strong oxidizing agents can create a fire or explosion hazard.

    • Action: Store the sealed waste container in a designated area, physically separated from acids and oxidizing agents. A dedicated cabinet for corrosive and basic materials is ideal.[9]

  • Storage in a Satellite Accumulation Area (SAA):

    • An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[9]

    • The container must be kept closed at all times except when adding waste. Do not leave a funnel in the container opening.[9]

    • It is best practice to place the primary waste container inside a larger, chemically-resistant secondary container to contain any potential leaks.

  • Arranging for Final Disposal:

    • Once the container is full or you have finished generating this waste stream, schedule a pickup through your institution's EH&S department.

    • Waste is to be disposed of via an approved waste disposal plant or licensed contractor.[2][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the full PPE described in Section 3.1, including respiratory protection if aerosols or dusts are generated.[7]

  • Contain the Spill:

    • For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • For solid spills, gently cover the material to prevent dust from becoming airborne.[4]

  • Clean Up:

    • Carefully collect the absorbent material and spilled chemical using spark-proof tools and place it into a designated hazardous waste container.[7]

    • Decontaminate the area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for the cleanup (gloves, absorbents, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.

By integrating these evidence-based procedures into your laboratory workflow, you ensure the safe and compliant management of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine waste, upholding the highest standards of scientific integrity and laboratory safety.

References

  • PubMed. (2025, May 15). Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy. [Link]

  • PubChem, National Center for Biotechnology Information. PubChem. [Link]

  • PubChem, National Center for Biotechnology Information. Octahydropyrrolo(1,2-a)pyrazine. [Link]

  • ResearchGate. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-Based Inhibitors of Human N-Myristoyltransferase-1. [Link]

  • Royal Society of Chemistry. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. [Link]

  • PubMed. (2004, April 15). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. [Link]

  • ResearchGate. (2024, November 17). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), as the primary secondary metabolite of Bacillus spp., could be an effective antifungal agent against the soil-borne fungus, Sclerotium bataticola. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Wikipedia. Pyrazine. [Link]

  • PubChem, National Center for Biotechnology Information. Opevesostat. [Link]

  • Encyclopædia Britannica. Pyrazine. [Link]

  • Advanced Biotech. (2025, January 24). Safety Data Sheet: 2-Acetyl Pyrazine 5% in TEC natural. [Link]

  • University of Cincinnati. Advisory 7.3 - Identification of Hazardous Chemical Waste. [Link]

  • PubChem, National Center for Biotechnology Information. Vicadrostat. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • PubChem, National Center for Biotechnology Information. 2-Hydroxytetradecanoic acid. [Link]

  • NIST WebBook. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • INCHEM. Pyrazine Derivatives (JECFA Food Additives Series 48). [Link]

  • Asian Journal of Pharmaceutics. (2016, August 12). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl)-. [Link]

  • PubChem, National Center for Biotechnology Information. Retatrutide. [Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]

  • MDPI. (2023, October 23). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. [Link]

  • EFSA Journal. (2016, March 10). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for. [Link]

Sources

Personal Protective Equipment & Handling Guide: 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine

[1]

Hazard Assessment & Risk Profile

Substance Class: Bicyclic Tertiary/Secondary Amine Primary Hazard: CORROSIVE & HYGROSCOPIC [1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for the 1-cyclohexyl isomer may be sparse in public repositories, the structural core (Octahydropyrrolo[1,2-a]pyrazine ) dictates the safety protocol.[1] This compound behaves as a strong organic base. It is capable of causing severe skin burns, permanent eye damage, and respiratory sensitization.

Critical Risk Factors:

  • Tissue Destruction: Like its parent scaffold, this compound can rapidly saponify skin lipids and denature proteins upon contact.

  • Hygroscopicity: It avidly absorbs atmospheric moisture, which can alter its stoichiometry and potentially generate corrosive mist if containers are left open.

  • Sensitization: Bicyclic amines are known sensitizers; repeated inhalation of trace vapors can lead to chronic asthma-like symptoms.[1]

Physicochemical Safety Data (Class-Based)
PropertyValue / CharacteristicOperational Implication
Physical State Solid or Viscous Liquid (MW ~208 g/mol )Potential for dust or aerosol generation during weighing.[1]
pH (Aqueous) > 11 (Strongly Alkaline)Do not mix with acids outside of controlled hydrolysis.
Reactivity Incompatible with Oxidizers, Acids, Acid ChloridesExothermic reaction risk.[2] Store segregated.
Flash Point > 100°C (Estimated)Low flammability, but combustible.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling this compound in a research setting. "Standard" lab PPE is insufficient.

A. Hand Protection Strategy

Principle: Amine breakthrough can be insidious. Nitrile gloves provide splash protection but degrade under prolonged exposure to strong organic bases.

TaskPrimary Glove LayerSecondary LayerChange Frequency
Weighing / Solid Handling Nitrile (minimum 5 mil) None requiredEvery 30 mins or immediately upon splash.[1]
Reaction Setup / Liquid Handling High-Breakthrough Nitrile (8 mil) Laminate / Silver Shield (Underglove)Change outer glove immediately upon contact.[1]
Spill Cleanup Butyl Rubber or Neoprene Nitrile (Inner liner)Dispose of both layers after cleanup.
B. Respiratory & Eye Protection[2][3][4][5][6]
  • Eyes: Chemical Splash Goggles are mandatory. Safety glasses with side shields are insufficient due to the risk of corrosive dust or splash migration.

  • Respiratory: Work must be performed in a certified Chemical Fume Hood .

    • Contingency: If hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.[1]

Operational Handling Protocol: The "Dry-Chain" Workflow

This compound's hygroscopic nature requires a "Dry-Chain" protocol to maintain purity and safety. Moisture absorption not only degrades the reagent but can make the solid sticky and difficult to handle, increasing spill risk.

Step-by-Step Transfer Procedure
  • Preparation:

    • Pre-dry all glassware.

    • Equip the fume hood with an inert gas line (Nitrogen or Argon).

    • Place a portable balance inside the hood if possible. If not, use a secondary containment transfer vessel.

  • Weighing (The "Subtractive" Method):

    • Do not use a spatula to scoop the solid if it is sticky/viscous.

    • Tare a sealed vial containing the reagent.

    • Remove the cap under inert gas flow.

    • Pour/transfer the approximate amount into the reaction vessel.

    • Recap immediately and re-weigh the source vial.

    • Calculate the mass transferred by difference (

      
      ).
      
  • Reaction Setup:

    • Add solvent before adding the amine if possible, or add the amine to the solvent to dissipate heat.

    • Ensure the reaction vessel is vented to a scrubber or inert line; do not seal a vessel generating amine vapors.

Visualization: Safe Handling Workflow

SafeHandlingcluster_preventionCritical Control PointsStorageStorage: Desiccator/Inert AtmosphereTransferTransfer to Fume Hood(Sealed Secondary Container)Storage->Transfer Maintain SealPPE_CheckPPE Verification:Nitrile (5mil) + Goggles + Lab CoatTransfer->PPE_Check Before OpeningWeighingWeighing (Inert Gas Blanket)PPE_Check->Weighing Under FlowReactionReaction Vessel(Add to Solvent)Weighing->Reaction Subtractive TransferWasteDisposal:Basic Organic Waste StreamReaction->Waste Quench First

Caption: Operational workflow emphasizing the "Dry-Chain" integrity and mandatory PPE verification points.

Emergency Response & Decontamination

Self-Validating Safety System: Before starting, ensure you have a Weak Acid Neutralizer (e.g., Citric Acid or dilute Acetic Acid) available.[1] Water alone is often insufficient for rapidly neutralizing hydrophobic amines on surfaces.

Exposure Scenarios[1][2][3][5][6][7][8]
  • Skin Contact:

    • Brush off dry particles (do not wet first, as this may generate heat/alkalinity).

    • Flush with water for 15 minutes.

    • Neutralize (Optional/Medical Discretion): Do not apply vinegar to burns unless directed by specific site protocol; water is the safest universal first aid.

    • Seek Medical Attention: Treat as a chemical burn.

  • Spill Cleanup (Benchtop):

    • Evacuate the immediate area if dust is airborne.

    • Don Butyl/Neoprene gloves .

    • Cover spill with Dry Sand or Vermiculite .

    • If liquid/solution: Absorb, then wipe surface with dilute (5%) acetic acid to neutralize residues.

    • Collect in a dedicated container labeled "Corrosive Organic Waste."

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

Waste StreamClassificationTreatment Protocol
Primary Waste Corrosive (D002) Do not mix with acidic waste streams without controlled neutralization.[1] Pack in HDPE drums.
Contaminated Sharps Hazardous Sharps Needles used with this amine must be disposed of in rigid containers, never recapped.
Aqueous Washings Basic Aqueous Adjust pH to 6-9 before release (if permitted) or collect as aqueous hazardous waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558578, Octahydropyrrolo[1,2-a]pyrazine. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (NIOSH). Pocket Guide to Chemical Hazards: Piperazine. Retrieved from [Link] (Used as toxicological analog for piperazine core hazards).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.